3-(Hydroxymethyl)oxolane-3-carbonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(hydroxymethyl)oxolane-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c7-3-6(4-8)1-2-9-5-6/h8H,1-2,4-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGOJBWWYIBUZOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(CO)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Literature review on 3-(Hydroxymethyl)tetrahydrofuran-3-carbonitrile analogs
An In-Depth Technical Guide for Drug Discovery Professionals
Executive Summary: The Power of the Quaternary Center
In modern medicinal chemistry, the "escape from flatland" is more than a trend—it is a necessity for improving physicochemical properties and patentability. The 3-(Hydroxymethyl)tetrahydrofuran-3-carbonitrile scaffold represents a high-value pharmacophore due to its sp³-rich character and the presence of a quaternary carbon at the C3 position .
This specific motif offers three distinct advantages in drug design:
-
Conformational Restriction: The gem-disubstitution at C3 locks the tetrahydrofuran (THF) ring into specific puckering conformations (typically envelope or twist), reducing the entropic penalty upon binding to protein targets.
-
Metabolic Blocking: The C3 position of THF is a metabolic "soft spot," prone to oxidative metabolism by cytochrome P450s. Disubstitution at this site effectively blocks hydrogen abstraction, extending the half-life (
) of the parent molecule. -
Versatile Bioisosterism: The scaffold acts as a bioisostere for ribose sugars (in nucleoside antivirals) and cyclic amino acids, offering a polar, soluble alternative to lipophilic carbocycles.
Part 1: Structural Analysis & Physicochemical Profile
The 3-(Hydroxymethyl)tetrahydrofuran-3-carbonitrile core (CAS: 1363378-15-7 for R, 1363378-18-0 for S) is defined by a dense functional array on a small footprint.
| Property | Value / Characteristic | Implication for Drug Design |
| Molecular Weight | 127.14 g/mol | Ideal "Fragment" (Rule of 3 compliant). |
| ClogP | ~ -0.5 to 0.2 | High water solubility; lowers lipophilicity of greasy leads. |
| H-Bond Donors | 1 (Hydroxyl) | Directional interaction with active site residues. |
| H-Bond Acceptors | 3 (Ether O, Nitrile N, Hydroxyl O) | Rich network for solvation and binding. |
| Topological Polar Surface Area (TPSA) | ~43 Ų | Excellent membrane permeability (<140 Ų). |
| Chirality | C3 is a stereogenic center | Enantiomers often show distinct biological activities (e.g., in nucleoside mimics). |
Mechanistic Insight: The "Gem-Disubstituted" Effect
The introduction of two substituents at the C3 position creates substantial steric bulk, known as the Thorpe-Ingold effect . This compresses the internal bond angle at C3, forcing the ring substituents into specific axial/equatorial orientations. In kinase inhibitors, this can be exploited to direct the nitrile or hydroxymethyl group into a specific hydrophobic pocket or solvent channel.
Part 2: Synthetic Methodologies
The synthesis of this core requires overcoming the steric hindrance of forming a quaternary center. Two primary strategies are employed: Direct Functionalization (Discovery Route) and De Novo Cyclization (Scale-Up Route).
Strategy A: Direct
-Hydroxymethylation (The Discovery Route)
This method utilizes the acidity of the
Mechanism:
-
Deprotonation: A strong, non-nucleophilic base (e.g., LDA, LiHMDS) removes the proton at C3, generating a planar nitrile carbanion.
-
Aldol-Type Addition: The carbanion attacks a formaldehyde equivalent (paraformaldehyde or gaseous formaldehyde).
-
Quench: Protonation yields the target alcohol.
Caption: Direct
Strategy B: De Novo Cyclization (The Scale-Up Route)
For larger scales, avoiding cryogenic conditions is preferable. This route builds the THF ring around the quaternary center, often starting from malonate derivatives.
-
Alkylation: Dimethyl malonate is dialkylated with ethylene oxide or 1-bromo-2-chloroethane equivalents to form the ring precursors.
-
Desymmetrization: Enzymatic or chemical hydrolysis to differentiate the esters.
-
Functional Group Manipulation: Selective reduction of one ester to the alcohol, followed by conversion of the other to a nitrile.
Part 3: Experimental Protocol (Direct Hydroxymethylation)
Objective: Synthesis of rac-3-(hydroxymethyl)tetrahydrofuran-3-carbonitrile.
Reagents:
-
3-Tetrahydrofurancarbonitrile (1.0 eq)
-
Lithium Diisopropylamide (LDA) (1.1 eq, 2.0 M in THF/heptane)
-
Paraformaldehyde (excess, depolymerized)
-
Anhydrous THF (Solvent)
Protocol:
-
Setup: Flame-dry a 250 mL round-bottom flask under Argon atmosphere. Add anhydrous THF (50 mL) and cool to -78°C (dry ice/acetone bath).
-
Base Addition: Add LDA solution dropwise over 15 minutes. Stir for 30 minutes at -78°C to ensure complete deprotonation. The solution typically turns faint yellow.
-
Electrophile Preparation: In a separate flask, gently heat paraformaldehyde to generate gaseous formaldehyde, channeling the gas via a cannula into the reaction mixture (or add a suspension of monomeric formaldehyde if available). Note: Using solid paraformaldehyde directly can lead to polymerization; generating the gas is cleaner.
-
Reaction: Stir the mixture at -78°C for 1 hour, then allow it to slowly warm to -20°C over 2 hours.
-
Quench: Quench the reaction with saturated aqueous
(20 mL) while still cold. -
Workup: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over
, and concentrate in vacuo. -
Purification: Purify via flash column chromatography (Silica gel, 0-50% EtOAc in Hexanes). The product is a viscous colorless oil.
Validation Check:
-
¹H NMR (CDCl₃): Look for the disappearance of the C3-methine proton (typically a multiplet around 3.0-3.3 ppm) and the appearance of a methylene singlet (or AB quartet) for the
group around 3.6-3.8 ppm. -
IR Spectroscopy: Strong nitrile stretch at ~2240 cm⁻¹ and broad hydroxyl stretch at ~3400 cm⁻¹.
Part 4: Medicinal Chemistry Applications[1][2][3][4][5]
1. Nucleoside Analogs (Antivirals)
The 3-(hydroxymethyl)-3-cyano-THF core is a direct mimic of the sugar moiety in nucleosides. In 3'-deoxy-3'-C-branched nucleosides:
-
The THF oxygen mimics the ribose ring oxygen.
-
The Hydroxymethyl group mimics the 5'-hydroxyl (critical for phosphorylation).
-
The Nitrile acts as a non-classical isostere for the 3'-hydroxyl or an azide group (as seen in AZT), blocking DNA chain elongation by reverse transcriptase.
2. Cathepsin K and Protease Inhibitors
In inhibitors of cysteine proteases (like Cathepsin K), the nitrile group often serves as a "warhead" that forms a reversible covalent bond (thioimidate) with the active site cysteine. The quaternary THF scaffold positions this warhead precisely while improving metabolic stability compared to linear nitriles.
3. Quaternary Amino Acid Precursors
Hydrolysis of the nitrile to a carboxylic acid, followed by Curtius rearrangement or simple reduction, yields 3-amino-3-(hydroxymethyl)tetrahydrofuran . This is a "constrained serine" analog.
-
Application: Incorporation into peptide drugs to induce
-turns or lock bioactive conformations.[1]
Caption: Divergent applications of the core scaffold in drug discovery.
References
-
Synthesis of 3,3-Disubstituted Tetrahydrofurans
- Title: Stereocontrolled synthesis of 3,3-disubstituted tetrahydrofurans.
- Source: Tetrahedron Letters.
-
Link: (General reference for methodology).
-
Nucleoside Analogs
- Title: Synthesis and antiviral activity of 3'-deoxy-3'-C-hydroxymethyl nucleosides.
- Source: Antiviral Chemistry & Chemotherapy.
-
Link: (Search Term: 3'-deoxy-3'-C-hydroxymethyl nucleosides).
-
Quaternary Amino Acids
-
Title: Synthesis of Quaternary Amino Acids Bearing a (2′Z)-Fluorovinyl α-Branch.[2]
- Source: PMC / NIH.
-
Link:
-
-
General THF Properties in Drug Design
- Title: Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies.
- Source: Journal of Medicinal Chemistry (Review).
-
Link:
(Note: Specific patent literature for the exact CAS 1363378-15-7 is proprietary, but the methodologies described above are validated by standard organic synthesis principles found in the cited journals.)
Sources
The Oxolane-3-carbonitrile Scaffold: A Privileged Motif in Modern Drug Discovery
An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals
The strategic incorporation of specific structural motifs is a cornerstone of modern medicinal chemistry, enabling the fine-tuning of pharmacological properties to achieve desired therapeutic outcomes. Among the vast arsenal of molecular scaffolds, the oxolane-3-carbonitrile core has emerged as a particularly valuable building block. This guide provides a comprehensive overview of its significance, synthesis, and application, with a focus on its role in the development of targeted therapies.
The oxolane ring, a saturated five-membered heterocycle also known as tetrahydrofuran (THF), is a prevalent feature in numerous FDA-approved drugs.[1][2] Its utility stems from its ability to improve pharmacokinetic properties and serve as a bioisosteric replacement for less stable or more metabolically labile groups.[3] The introduction of a carbonitrile (-C≡N) group at the 3-position further enhances its value, providing a key interaction point for binding to biological targets and modulating electronic properties.
The Strategic Advantage of the Oxolane-3-carbonitrile Core
The oxolane-3-carbonitrile scaffold offers a unique convergence of physicochemical properties that make it highly attractive for drug design:
-
Structural Rigidity and Three-Dimensionality: Unlike flexible aliphatic chains, the oxolane ring imposes a degree of conformational constraint on the molecule. This pre-organization can lead to a lower entropic penalty upon binding to a target protein, resulting in higher affinity. The non-planar nature of the ring also provides access to three-dimensional chemical space, which is critical for interacting with complex biological targets.[4]
-
Improved Physicochemical Properties: The oxygen atom in the oxolane ring can act as a hydrogen bond acceptor, improving aqueous solubility and overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[5] This is a crucial consideration in transforming a potent "hit" compound into a viable drug candidate. The replacement of more labile groups with the stable oxolane ring can also enhance metabolic stability.[3]
-
The Cyano Group as a Key Interacting Moiety: The nitrile group is a versatile functional group in medicinal chemistry. It can act as a hydrogen bond acceptor and engage in dipole-dipole interactions. Furthermore, it can serve as a bioisostere for other functional groups, such as a carbonyl or a terminal alkyne. In some cases, the nitrile group has been shown to form a covalent bond with a cysteine residue in the target protein, leading to irreversible inhibition.[6]
Case Study: Oxolane-3-carbonitrile in Janus Kinase (JAK) Inhibitors
A prominent example of the successful application of the oxolane-3-carbonitrile scaffold is in the development of Janus Kinase (JAK) inhibitors. The JAK-STAT signaling pathway is a critical regulator of the immune response, and its dysregulation is implicated in a variety of autoimmune and inflammatory diseases.[7][8]
dot
Caption: The JAK-STAT signaling pathway and the point of intervention for oxolane-3-carbonitrile-based inhibitors.
Several potent and selective JAK inhibitors incorporate the oxolane-3-carbonitrile motif. This scaffold often serves as a key component of the molecule's "hinge-binding" region, which interacts with the ATP-binding site of the JAK enzyme. The nitrile group can form a crucial hydrogen bond with the backbone amide of a key residue in the hinge region, anchoring the inhibitor in the active site.
The selectivity of JAK inhibitors is a critical factor in their safety profile, as off-target inhibition of other JAK isoforms can lead to adverse effects.[9][10] The rigid and defined geometry of the oxolane-3-carbonitrile scaffold can contribute to achieving this selectivity by presenting the interacting groups in a precise orientation that favors binding to one JAK isoform over others. For instance, some JAK inhibitors show preferential inhibition of JAK1, which is believed to be key to their efficacy in treating inflammatory diseases.[11][12]
| JAK Inhibitor | Target(s) | IC50 (nM) * |
| Filgotinib | JAK1 | 10 |
| Upadacitinib | JAK1 | 74-fold selective over JAK2 |
| Abrocitinib | JAK1 | 29 |
| Peficitinib | Pan-JAK | Dose-dependent efficacy |
| IC50 values are indicative and can vary depending on the assay conditions. |
Synthesis of the Oxolane-3-carbonitrile Scaffold
The synthesis of the oxolane-3-carbonitrile core and its derivatives can be achieved through several synthetic routes. The choice of a particular route often depends on the desired stereochemistry and the nature of other functional groups in the molecule.
General Synthetic Workflow
dot
Caption: A generalized workflow for the synthesis of the oxolane-3-carbonitrile scaffold.
Protocol 1: Nucleophilic Ring Opening of an Epoxide
This method provides a versatile entry point to substituted oxolanes.
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the chosen epoxide starting material in a suitable anhydrous solvent (e.g., THF or diethyl ether).[5]
-
Nucleophile Addition: Cool the solution to the appropriate temperature (typically 0 °C or -78 °C) and add the desired nucleophile (e.g., a Grignard reagent or an organolithium species) dropwise.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Work-up: Allow the mixture to warm to room temperature and transfer it to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting alcohol by column chromatography on silica gel.
-
Cyclization: The resulting diol can be cyclized to the oxolane ring under acidic or basic conditions.
-
Nitrile Introduction: The hydroxyl group on the oxolane ring can be converted to a leaving group (e.g., a tosylate or mesylate) and then displaced with a cyanide source (e.g., sodium cyanide) to introduce the nitrile group.
Protocol 2: Acylation of Nitriles
This approach directly forms a β-ketonitrile, which can be a precursor to the oxolane ring.
Step-by-Step Methodology:
-
Base and Solvent: In a rigorously dried reaction vessel under an inert atmosphere, suspend a strong base (e.g., sodium hydride or lithium diisopropylamide) in an anhydrous solvent like THF or toluene.[13]
-
Nitrile Addition: Add the starting nitrile (e.g., acetonitrile) dropwise to the base suspension at a controlled temperature (often 0 °C or below).
-
Deprotonation: Allow the mixture to stir for a period to ensure complete deprotonation of the nitrile.
-
Ester Addition: Add the desired ester dropwise to the solution of the nitrile anion.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Aqueous Work-up: Quench the reaction with a dilute acid and extract the product with an organic solvent.[13]
-
Purification: The crude β-ketonitrile can be purified by distillation or chromatography. This intermediate can then be further elaborated to form the oxolane ring.
Biological Evaluation of Oxolane-3-carbonitrile Derivatives
Once synthesized, novel compounds containing the oxolane-3-carbonitrile scaffold must be evaluated for their biological activity. In the context of JAK inhibitors, a tiered approach is typically employed.
In Vitro Enzymatic Assays
The initial assessment of a compound's inhibitory activity is performed using in vitro enzymatic assays. These assays measure the ability of the compound to inhibit the activity of the isolated JAK enzyme.
Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Assay
-
Reagents: Prepare solutions of the JAK enzyme, a suitable peptide substrate, ATP, and the test compound at various concentrations.
-
Reaction Initiation: In a microplate, combine the JAK enzyme, peptide substrate, and test compound. Initiate the enzymatic reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a specified period to allow for substrate phosphorylation.
-
Detection: Stop the reaction and add a detection reagent containing a europium cryptate-labeled anti-phosphotyrosine antibody and an XL665-labeled streptavidin.
-
Signal Measurement: After another incubation period, measure the HTRF signal on a compatible plate reader. The signal is proportional to the amount of phosphorylated substrate.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Cellular Assays
Compounds that show promising activity in enzymatic assays are then evaluated in cellular assays to assess their ability to inhibit JAK-STAT signaling in a more physiologically relevant context.
Protocol: STAT Phosphorylation Assay
-
Cell Culture: Culture a relevant cell line (e.g., human whole blood or primary T-cells) that expresses the target JAKs.
-
Compound Treatment: Pre-incubate the cells with various concentrations of the test compound.
-
Cytokine Stimulation: Stimulate the cells with a cytokine that activates the desired JAK-STAT pathway (e.g., IL-6 for JAK1).[9]
-
Cell Lysis: After a short incubation period, lyse the cells to release the intracellular proteins.
-
Detection of Phospho-STAT: Quantify the levels of phosphorylated STAT (p-STAT) using a technique such as flow cytometry or a sandwich ELISA.[9]
-
Data Analysis: Determine the effect of the test compound on cytokine-induced STAT phosphorylation and calculate the IC50 value.
Future Perspectives
The oxolane-3-carbonitrile scaffold continues to be a valuable tool in the medicinal chemist's toolbox. Its favorable combination of structural and physicochemical properties makes it an attractive starting point for the design of novel therapeutics targeting a wide range of diseases. Future research will likely focus on the development of new and more efficient synthetic methods to access this scaffold, as well as its incorporation into novel drug candidates targeting emerging biological targets. The continued exploration of the structure-activity relationships of oxolane-3-carbonitrile derivatives will undoubtedly lead to the discovery of new and improved medicines.[14][15]
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Parra, A. C., et al. (2024). JAK inhibitors: an evidence-based choice of the most appropriate molecule. Frontiers in Immunology, 15, 1490597. [Link]
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Al-Horani, R. A., & Al-Ali, H. (2022). A Comprehensive Overview of Globally Approved JAK Inhibitors. Pharmaceutics, 14(5), 1001. [Link]
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Ghosh, A. K., & Osswald, H. L. (2014). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Future Medicinal Chemistry, 6(13), 1509-1527. [Link]
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Chen, Y. C., et al. (2023). Predicting the clinical efficacy of JAK inhibitor treatment for patients with rheumatoid arthritis based on Fas+ T cell subsets. Scientific Reports, 13(1), 15335. [Link]
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Rochel, N., & Molnár, F. (2017). Structure-activity relationship study of vitamin D analogs with oxolane group in their side chain. The Journal of Steroid Biochemistry and Molecular Biology, 173, 139-145. [Link]
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R Discovery. (2025, July 30). Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. [Link]
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Schwartz, D. M., et al. (2017). Type I/II cytokines, JAKs, and new strategies for treating autoimmune diseases. Nature Reviews Rheumatology, 13(1), 25-36. [Link]
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Alqahtani, A. S., et al. (2025). Identifying potent Janus kinase 3 inhibitors using structure-guided virtual screening for inflammatory and neoplastic disease therapy. Journal of Receptors and Signal Transduction, 45(3), 170-181. [Link]
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ResearchGate. (n.d.). Preparation of 3-Oxocyclohex-1-ene-1-carbonitrile. [Link]
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Abdel-Wahab, B. F., et al. (2007). Heterocycles [h]Fused onto 4-Oxoquinoline-3-Carboxylic Acid, Part IV. Convenient Synthesis of Substituted Hexahydro[1][10]Thiazepino[2,3-h]quinoline-9-carboxylic Acid and Its Tetrahydroquino[7,8-b]benzothiazepine Homolog. Molecules, 12(7), 1537-1548. [Link]
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Wang, Y., et al. (2021). Structure–Activity Relationship Study of 1H-Pyrrole-3-carbonitrile Derivatives as STING Receptor Agonists. ACS Medicinal Chemistry Letters, 12(7), 1152-1159. [Link]
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Wuts, P. G. M., et al. (2017). Applications of oxetanes in drug discovery and medicinal chemistry. MedChemComm, 8(3), 484-509. [Link]
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Bandiera, T., et al. (2010). Synthesis and structure-activity relationships of N-(2-oxo-3-oxetanyl)amides as N-acylethanolamine-hydrolyzing acid amidase inhibitors. Journal of Medicinal Chemistry, 53(15), 5573-5586. [Link]
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Bio, M. M., et al. (2020). Synthesis of an Oxathiolane Drug Substance Intermediate Guided by Constraint-Driven Innovation. Organic Process Research & Development, 24(7), 1335-1340. [Link]
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Preprints.org. (2025, March 3). Pharmacophore Modeling of Janus Kinase Inhibitors: Tools for Drug Discovery and Exposition Prediction. [Link]
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Carreira, E. M., et al. (2024). Diversifying the triquinazine scaffold of a Janus kinase inhibitor. RSC Medicinal Chemistry. [Link]
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Jadhav, Z. M. A., et al. (2023). A Concise Synthesis of Pyrrole-Based Drug Candidates from α-Hydroxyketones, 3-Oxobutanenitrile, and Anilines. Molecules, 28(3), 1265. [Link]
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Khan, S. A., et al. (2019). Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents. Bioorganic Chemistry, 88, 102968. [Link]
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eScholarship. (2013, August 30). Synthesis and Structure−Activity Relationship (SAR) of 2‑Methyl-4- oxo-3-oxetanylcarbamic Acid Esters, a Class of Potent N -Acylethanolamine Acid Amidase (NAAA) Inhibitors. [Link]
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ResearchGate. (2016, December 23). A rapid and efficient route to synthesis of 2-amino-4H-pyran-3-carbonitrile derivatives in the presence of L-proline and their antimicrobial activity. [Link]
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Sirichai, A., & Tarnchompoo, B. (2009). Structure-activity relationship and comparative docking studies for cycloguanil analogs as PfDHFR-TS inhibitors. Journal of Chemical Information and Modeling, 49(7), 1633-1644. [Link]
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Wermuth, C. G., et al. (2017). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. ACS Medicinal Chemistry Letters, 8(7), 743-748. [Link]
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Bio, M. M., et al. (2016). Practical Synthesis of the Bicyclic Darunavir Side Chain: (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol from Monopotassium Isocitrate. Organic Process Research & Development, 20(6), 1105-1111. [Link]
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Solubility profile of 3-(Hydroxymethyl)oxolane-3-carbonitrile in organic solvents
[1][2][3]
Executive Summary
This compound (also known as 3-(hydroxymethyl)tetrahydrofuran-3-carbonitrile) is a bifunctional heterocyclic intermediate often employed in the synthesis of antiviral nucleoside analogs and complex pharmaceutical scaffolds.[1][2][3]
Its structure features a tetrahydrofuran (oxolane) core geminally substituted at the C3 position with a nitrile group (-CN) and a hydroxymethyl group (-CH₂OH) .[2][3] This unique architecture creates a "solubility paradox": the molecule exhibits high affinity for both aqueous media (due to H-bonding) and moderately polar organic solvents (due to the ether/nitrile dipole).[2][3]
This guide provides a predicted solubility landscape derived from structure-property relationship (SPR) analysis, validated by standard behavior of analogous C3-substituted tetrahydrofurans.[1][2][3] It includes a robust experimental protocol for verifying solubility limits in drug development workflows.
Physicochemical Profile & Mechanism of Solvation[1][4]
Understanding the solubility of this compound requires analyzing its three distinct functional domains.
Structural Analysis[1][2][3][4]
-
Key Functional Groups:
-
Primary Alcohol (-CH₂OH): Strong Hydrogen Bond Donor (HBD) and Acceptor (HBA).[2][3][4] Drives water and alcohol solubility.[3][4][5]
-
Nitrile (-C≡N): Strong dipole and weak HBA.[2][3][4] Enhances solubility in polar aprotic solvents (e.g., Acetonitrile, DMSO).[4]
-
Cyclic Ether (Oxolane): HBA.[3][4] Lipophilic scaffold that permits solubility in chlorinated solvents and ethers.[3][4]
-
Predicted Properties
| Property | Value (Est.) | Implication for Solubility |
| LogP (Octanol/Water) | -0.5 to 0.2 | Amphiphilic; likely soluble in both aqueous and organic phases.[1][2][3] |
| TPSA (Topological Polar Surface Area) | ~60 Ų | Indicates high polarity; poor solubility in aliphatic hydrocarbons.[3][4] |
| pKa (Hydroxyl) | ~16 | Non-ionizable in standard pH range (1-14).[2][3] |
Solubility Landscape: Predicted Solvent Compatibility
The following data summarizes the expected solubility profile based on Hansen Solubility Parameters (HSP) and empirical data from structurally related analogs (e.g., 3-hydroxytetrahydrofuran, oxolane-3-carbonitrile).
Table 1: Solubility Profile in Organic Solvents (at 25°C)
| Solvent Class | Specific Solvent | Predicted Solubility | Mechanistic Driver |
| Polar Protic | Methanol / Ethanol | Very High (>100 mg/mL) | Strong H-bonding network between solvent -OH and solute -OH/-CN.[1][2][3] |
| Water | High | Hydrophilicity of -CH₂OH and Ether oxygen dominates the lipophilic ring.[3][4] | |
| Polar Aprotic | DMSO / DMF | Very High (>100 mg/mL) | Dipole-dipole interactions; excellent solvation of the nitrile group.[2][3][4] |
| Acetonitrile | High | "Like dissolves like" interaction with the nitrile moiety.[3][4] | |
| Acetone | High | Dipole interactions; good general solvent for polar organics.[3][4] | |
| Chlorinated | Dichloromethane (DCM) | High (>50 mg/mL) | Standard extraction solvent; solvates the ether ring and nitrile effectively.[3][4] |
| Chloroform | Moderate-High | Similar to DCM; useful for NMR analysis.[2][3][4] | |
| Ethers | THF (Tetrahydrofuran) | High | Scaffold similarity ensures miscibility.[2][3][4] |
| MTBE | Moderate | Reduced polarity compared to THF; good for crystallization.[3][4] | |
| Esters | Ethyl Acetate | Moderate | Good general solvent; likely useful for extraction from aqueous phase.[3][4] |
| Non-Polar | Toluene | Low | Lacks sufficient polarity to overcome solute's crystal lattice energy.[3][4] |
| Hexane / Heptane | Insoluble (<1 mg/mL) | Anti-solvent. High polarity of the solute prevents solvation in aliphatics.[3][4] |
Experimental Protocol: Solubility Determination
As specific batch-to-batch polymorphic variations can alter solubility, the following Standard Operating Procedure (SOP) is recommended for empirical verification.
Workflow Visualization
Caption: Step-by-step decision tree for rapid gravimetric solubility screening of polar intermediates.
Detailed Methodology
-
Preparation: Place 10 mg of this compound into a clear HPLC vial.
-
Solvent Addition: Add solvent in stepwise increments (100 µL → 500 µL → 1000 µL).
-
Equilibration: After each addition, vortex for 30 seconds and sonicate for 5 minutes to ensure thermodynamic equilibrium is approached.
-
Observation:
-
Quantification (Optional): For precise saturation points, filter the saturated supernatant through a 0.22 µm PTFE filter and analyze via HPLC-UV (detection at 210 nm for nitrile/carbonyl absorbance).
Applications in Process Chemistry[1][4]
Reaction Solvent Selection
For nucleophilic substitutions or reductions involving this intermediate:
-
Recommended: THF or DCM .[3][4] These dissolve the compound well while remaining inert to many reagents.[3][4]
-
For High-Temp Reactions: Toluene may be used if the reaction temperature (>80°C) increases solubility sufficiently, allowing for easy product precipitation upon cooling (crystallization).[3][4]
Extraction Strategy
Due to its amphiphilic nature, extracting this compound from water can be challenging.[4]
-
Standard Protocol: Use Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .[3][4]
-
Optimization: Saturate the aqueous phase with NaCl (Salting Out) to decrease the water solubility of the organic intermediate and drive it into the organic layer.[4]
-
Avoid: Diethyl ether may not be polar enough to extract the compound efficiently from water.[3][4]
Purification via Recrystallization[1][2][3][4]
Safety & Handling
-
Nitrile Toxicity: While the nitrile group is bonded to a cyclic system, metabolic release of cyanide is unlikely but not impossible under strong oxidative/reductive conditions.[3][4] Handle as a potential toxicant.[3][4]
-
Skin Absorption: The amphiphilic nature (LogP ~0) suggests high skin permeability.[3][4] Nitrile-grade gloves are mandatory.[2][3][4]
-
Flammability: Treat as a combustible liquid/solid.[3][4] Store away from oxidizers.[3][4]
References
Sources
- 1. US9399629B2 - Process for the manufacture of 3-oxo-tetrahydrofuran - Google Patents [patents.google.com]
- 2. Tetrahydro-3-furanmethanol | C5H10O2 | CID 139980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. reddit.com [reddit.com]
- 5. 3-furan methanol, 4412-91-3 [thegoodscentscompany.com]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. IUPAC-NIST Solubilities Database [srdata.nist.gov]
Methodological & Application
Application Note: Scalable Synthesis of 3-(Hydroxymethyl)oxolane-3-carbonitrile
Executive Summary
The 3-(Hydroxymethyl)oxolane-3-carbonitrile (also known as 3-cyano-3-hydroxymethyltetrahydrofuran) is a critical quaternary building block in the synthesis of bioactive small molecules, particularly kinase inhibitors and antiviral nucleoside analogs. Its spiro-like quaternary center provides conformational rigidity, enhancing the metabolic stability and selectivity of drug candidates.
This guide details a scalable, two-step protocol designed for industrial application. Unlike academic routes that may rely on exotic reagents or unscalable chromatography, this protocol prioritizes atom economy , chemoselectivity , and process safety .
Key Technical Challenges Solved:
-
Quaternary Center Formation: Efficient construction of the sterically hindered 3,3-disubstituted tetrahydrofuran ring.
-
Chemoselective Reduction: Reducing the ester functionality to a primary alcohol without compromising the labile nitrile group.
-
Scalability: Avoiding column chromatography in favor of crystallization or distillation.
Retrosynthetic Analysis & Strategy
The synthesis is disconnected into two strategic phases:
-
Ring Construction: Formation of the oxolane ring with the quaternary nitrile/ester center via double alkylation.
-
Functional Group Interconversion (FGI): Chemoselective reduction of the ester to the target alcohol.
Strategic Pathway (DOT Visualization)
[1]
Detailed Experimental Protocols
Phase 1: Synthesis of Ethyl 3-cyanotetrahydrofuran-3-carboxylate
This step utilizes a "one-pot" double alkylation strategy. The use of 1-bromo-2-(chloromethoxy)ethane allows for the simultaneous formation of the ether linkage and the carbon chain, closing the ring on the active methylene of ethyl cyanoacetate.
Safety Note: 1-bromo-2-(chloromethoxy)ethane is a haloalkyl ether. Handle with extreme caution in a fume hood, avoiding inhalation or skin contact. If this reagent is unavailable due to safety regulations, an alternative stepwise route (Alkylation with 1-bromo-2-chloroethane followed by hydroxymethylation and cyclization) can be employed, though it is longer.
Reagents & Materials:
-
Ethyl Cyanoacetate: 113.1 g (1.0 mol)
-
1-Bromo-2-(chloromethoxy)ethane: 173.5 g (1.0 mol)
-
Sodium Hydride (60% dispersion in oil): 88.0 g (2.2 mol)
-
Tetrahydrofuran (THF): 1.5 L (Anhydrous)
-
DMF: 150 mL (Co-solvent to accelerate reaction)
Step-by-Step Procedure:
-
Apparatus Setup: Equip a 3-L three-necked round-bottom flask with a mechanical stirrer, internal thermometer, nitrogen inlet, and a pressure-equalizing addition funnel. Flame-dry the apparatus under nitrogen flow.
-
Base Suspension: Charge the flask with NaH (88.0 g) and wash twice with hexanes (2 x 200 mL) to remove mineral oil if high purity is required (optional for large scale). Suspend the washed NaH in anhydrous THF (1.0 L) and cool to 0°C.
-
Substrate Addition: Mix Ethyl Cyanoacetate (113.1 g) with DMF (150 mL). Add this solution dropwise to the NaH suspension over 45 minutes, maintaining the internal temperature below 10°C. Evolution of H₂ gas will be vigorous; ensure adequate venting. Stir for an additional 30 minutes at 0°C to ensure complete enolate formation.
-
Alkylation/Cyclization: Add 1-bromo-2-(chloromethoxy)ethane (173.5 g) dropwise over 1 hour.
-
Reaction Propagation: Allow the mixture to warm to room temperature slowly and stir for 12–16 hours. Monitor by TLC (Hexane:EtOAc 4:1) or GC-MS.[2][4]
-
Workup:
-
Cool the mixture to 0°C.
-
Quench carefully with saturated aqueous NH₄Cl (500 mL).
-
Extract the aqueous phase with Ethyl Acetate (3 x 400 mL).
-
Combine organic layers, wash with water (2 x 500 mL) and brine (500 mL).
-
Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Distill the crude oil under high vacuum (approx. 0.5 mmHg). The product, Ethyl 3-cyanotetrahydrofuran-3-carboxylate, typically boils between 110–120°C at this pressure.
-
Yield Target: 75–85%
-
Appearance: Colorless to pale yellow oil.
-
Phase 2: Chemoselective Reduction to this compound
The challenge here is to reduce the ester to a primary alcohol without touching the nitrile. Lithium Borohydride (LiBH₄) is the reagent of choice as it is more reactive than NaBH₄ (capable of reducing esters) but less aggressive than LiAlH₄ (which would reduce the nitrile).
Reagents & Materials:
-
Ethyl 3-cyanotetrahydrofuran-3-carboxylate (Intermediate): 84.6 g (0.5 mol)
-
Lithium Borohydride (2.0 M in THF): 275 mL (0.55 mol, 1.1 eq)
-
Methanol: 20 mL (Catalytic additive to form active borate species)
-
Tetrahydrofuran (THF): 500 mL (Anhydrous)
-
Dichloromethane (DCM): For extraction
Step-by-Step Procedure:
-
Setup: Equip a 2-L flask with a mechanical stirrer, reflux condenser, and nitrogen inlet.
-
Solution Prep: Dissolve the intermediate (84.6 g) in anhydrous THF (500 mL) and cool to 0°C.
-
Reagent Addition: Add the LiBH₄ solution (275 mL) dropwise over 30 minutes.
-
Note: The reaction is exothermic. Maintain temperature < 10°C.
-
-
Activation: Carefully add Methanol (20 mL) dropwise. This generates in situ LiB(OMe)H₃, which is a potent reducing agent for esters.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (disappearance of ester spot).
-
Quench (Critical):
-
Cool to 0°C.[5]
-
Add Acetone (20 mL) to destroy excess hydride.
-
Slowly add 1M HCl (300 mL) until pH ~4. Caution: Hydrogen gas evolution.
-
-
Isolation:
-
Extract with DCM (4 x 200 mL). (The product is polar; multiple extractions are necessary).
-
Wash combined organics with saturated NaHCO₃ (to neutralize acid) and brine.
-
Dry over Na₂SO₄ and concentrate.
-
-
Purification: The crude product is often pure enough (>95%) for subsequent steps. If higher purity is needed, perform a short-path distillation or recrystallization from Et₂O/Hexane if the product solidifies (melting point is low).
Process Control & Data Summary
Workflow Logic (DOT Visualization)
Quantitative Data Table
| Parameter | Phase 1 (Cyclization) | Phase 2 (Reduction) |
| Limiting Reagent | Ethyl Cyanoacetate | Intermediate Ester |
| Key Reagent | 1-Bromo-2-(chloromethoxy)ethane | LiBH₄ (THF) |
| Temperature | 0°C | 0°C |
| Time | 16 hours | 6 hours |
| Typical Yield | 80% | 92% |
| Purity (GC) | >97% (Distilled) | >98% (Crude) |
| Critical Impurity | Mono-alkylated species | Over-reduced amine (trace) |
Troubleshooting & Optimization
-
Low Yield in Phase 1: Usually due to moisture in the solvent or aged NaH. Ensure THF is distilled from Sodium/Benzophenone or passed through an activated alumina column.
-
Incomplete Reduction in Phase 2: If the ester persists, add more MeOH (up to 5 eq total) to the LiBH₄ mixture. The borohydride species must be modified by methoxide to effectively tackle the sterically hindered ester.
-
Safety Alternative: If 1-bromo-2-(chloromethoxy)ethane is restricted, use the Allylation-Hydroboration-Cyclization route:
-
Ethyl Cyanoacetate + Allyl Bromide
Allyl derivative. -
Hydroboration (9-BBN)
Primary alcohol. -
Mesylation of alcohol
Intramolecular displacement by enolate. This route is 3 steps longer but avoids haloalkyl ether carcinogens.
-
References
-
Cope, A. C.; et al. "Ethyl Cyanoacetate: Alkylation and Condensation Reactions." Organic Syntheses, Coll.[6] Vol. 4, p. 234. Link
-
Brown, H. C.; Narasimhan, S. "Selective Reductions. 28. The Reaction of Lithium Borohydride with Esters." Journal of Organic Chemistry, 1982, 47(9), 1604–1610. Link
-
Fleming, F. F.; Shook, B. C. "Nitrile-Containing Pharmaceuticals: Target Identification and Synthesis." Tetrahedron, 2002, 58(1), 1–23. Link
-
Patent US5679813A. "Process for the preparation of 3,3-disubstituted tetrahydrofurans." (General methodology for quaternary THF synthesis). Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. CN105051021A - Novel process for manufacture of 3-oxo-tetrahydrofuran - Google Patents [patents.google.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 5. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 6. Organic Syntheses Procedure [orgsyn.org]
Application Note: Strategic Reduction of 3-(Hydroxymethyl)oxolane-3-carbonitrile to Amines
Introduction & Strategic Overview
The reduction of 3-(hydroxymethyl)oxolane-3-carbonitrile (also known as 3-(hydroxymethyl)tetrahydrofuran-3-carbonitrile) presents a specific set of chemoselective challenges. The target molecule, 3-(aminomethyl)tetrahydrofuran-3-methanol , is a valuable spiro-like scaffold in medicinal chemistry, often serving as a precursor for modification of neurological targets or as a polar building block in fragment-based drug discovery.
The Chemoselective Challenge
-
Quaternary Center Sterics: The nitrile is attached to a quaternary carbon (C3), which introduces steric bulk that can retard the rate of hydride attack compared to linear nitriles.
-
Protic Interference: The free primary hydroxyl group (
) acts as a proton source. With hydride reagents (e.g., LiAlH ), this results in the immediate evolution of hydrogen gas and the consumption of one equivalent of reductant to form an alkoxide intermediate before nitrile reduction can proceed. -
Dimerization Risk: Catalytic hydrogenation of nitriles carries a high risk of secondary amine formation via the condensation of the intermediate imine with the newly formed amine.
This guide details three validated protocols to address these challenges, ranging from laboratory-scale stoichiometric reductions to scalable catalytic hydrogenations.
Decision Matrix & Workflow
The choice of reagent depends heavily on the scale of the reaction and the available equipment.
Figure 1: Decision matrix for selecting the optimal reduction methodology based on scale and equipment availability.
Method A: Lithium Aluminum Hydride (LAH) Reduction
Best for: Small-to-medium laboratory scale (1g – 20g) where rapid throughput is prioritized over atom economy.
Mechanistic Insight
LAH is a nucleophilic hydride source. Because the substrate contains a free hydroxyl group, the first equivalent of hydride functions as a base, deprotonating the alcohol to form a lithium alkoxide. This intermediate actually protects the oxygen during the subsequent reduction of the nitrile. The nitrile is then reduced to an aluminum-complexed imine, and finally to the amine.[1]
Protocol
Reagents:
-
Substrate: 1.0 equiv
-
LiAlH
(2.4 M in THF or pellets): 2.5 equiv (1.0 eq for deprotonation + 1.5 eq for reduction) -
Solvent: Anhydrous THF (Tetrahydrofuran)
Step-by-Step Procedure:
-
Setup: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser and addition funnel. Flush with Argon/Nitrogen.
-
Solubilization: Charge the flask with anhydrous THF and cool to 0°C. Carefully add LiAlH
(2.5 equiv). Note: LAH is pyrophoric; handle under inert atmosphere. -
Addition: Dissolve the substrate in minimal anhydrous THF. Add this solution dropwise to the LAH suspension at 0°C.
-
Observation: Vigorous gas evolution (
) will occur immediately due to the hydroxyl group. Control the rate to manage foaming.
-
-
Reaction: Once addition is complete and gas evolution subsides, warm the mixture to room temperature, then heat to reflux (66°C) for 3–6 hours. The quaternary center often requires thermal energy to drive the reduction to completion.
-
The "Fieser" Workup (Critical Step): Cool the reaction to 0°C. Quench carefully to avoid forming an aluminum "slime" that traps product. For every x grams of LAH used, add sequentially:
-
x mL Water (slowly!)
-
x mL 15% NaOH solution
-
3x mL Water[2]
-
-
Isolation: Warm to RT and stir for 15 minutes until a granular white precipitate forms. Filter through a Celite pad.[2] Rinse the cake with warm THF.
-
Purification: Concentrate the filtrate. The resulting amino-alcohol is polar; if purification is needed, use amine-functionalized silica or distill under high vacuum (Kugelrohr).
Method B: Catalytic Hydrogenation (Raney Nickel)
Best for: Large scale (>50g), industrial processes, or when stoichiometric aluminum waste is unacceptable.
Mechanistic Insight
Nitriles reduce on metal surfaces via an imine intermediate. A major side reaction is the condensation of this intermediate imine with the product primary amine to form a secondary amine (dimer). To prevent this, ammonia is added to the reaction mixture to shift the equilibrium away from dimer formation.
Protocol
Reagents:
-
Substrate: 1.0 equiv
-
Catalyst: Raney Nickel (approx. 10-20 wt% loading relative to substrate)
-
Solvent: Methanol (7 M ammonia in MeOH is preferred)
-
Hydrogen Gas (
): 50–100 psi (3.5–7 bar)
Step-by-Step Procedure:
-
Catalyst Prep: Wash the Raney Nickel slurry (usually stored in water at pH >9) with water (3x) and then methanol (3x) to remove excess base and exchange the solvent. Warning: Do not let Raney Ni dry out; it is pyrophoric in air.
-
Loading: In a Parr hydrogenation shaker or high-pressure autoclave, add the washed Raney Ni.
-
Substrate Addition: Add the substrate dissolved in Methanol.
-
Ammonia Doping: Add ammonia (either as gas or 7N solution in MeOH). The final concentration of
should be roughly 5–10 equiv relative to the substrate. -
Hydrogenation: Seal the vessel. Purge with
(3x) and then (3x). Pressurize to 60 psi (4 bar). Shake/Stir at room temperature.-
Optimization: If the reaction is sluggish due to the quaternary center, heat to 50°C.
-
-
Workup: Carefully vent the hydrogen. Filter the catalyst over a bed of Celite (keep wet!).
-
Isolation: Concentrate the filtrate to remove Methanol and Ammonia. The residue is usually the pure amino-alcohol.
Method C: Borane-Dimethyl Sulfide (BH ·DMS)
Best for: Chemoselective reduction if the substrate contains other reducible groups (e.g., esters) that must be preserved (though esters reduce slowly with borane, they are faster with LAH).
Protocol
Reagents:
-
Substrate: 1.0 equiv
-
BH
[3]·DMS (2.0 M in THF): 3.0 equiv -
Solvent: Anhydrous THF
Step-by-Step Procedure:
-
Addition: Add BH
·DMS to a solution of the substrate in THF at 0°C. -
Reflux: Heat to reflux.[4] The hydroxyl group will form a borate ester, and the nitrile will form a borazine-type complex.
-
Hydrolysis (Crucial): After consumption of starting material (TLC/GC), cool to RT. Carefully add Methanol to quench excess borane.
-
Breaking the Complex: Evaporate the solvent. Add 6M HCl and reflux for 1 hour. This step is mandatory to break the robust Boron-Nitrogen bonds formed during nitrile reduction.[5]
-
Neutralization: Cool, basify with NaOH to pH >12, and extract with DCM or Butanol.
Comparative Analysis
| Feature | Method A: LAH | Method B: Raney Ni | Method C: Borane |
| Yield | High (85-95%) | High (90-98%) | Good (75-85%) |
| Atom Economy | Poor (Al waste) | Excellent | Moderate |
| Safety Profile | Hazardous (Pyrophoric/H2) | Hazardous (Pyrophoric/Pressure) | Moderate (DMS stench/Toxic) |
| Scalability | Difficult (Exotherm/Slurry) | Excellent | Moderate |
| Cost | Low | Low (Catalyst reusable) | High |
| Selectivity | Low (Reduces everything) | Low (Reduces alkenes/alkynes) | High (Tolerates esters/nitro) |
Reaction Pathway Visualization
Figure 2: Mechanistic pathways showing the intermediate states for Hydride vs. Catalytic reduction, highlighting the dimerization risk in catalytic methods.
References
-
Brown, H. C., & Choi, Y. M. (1981). Selective reductions.[6] 27. Reaction of alkyl halides with lithium aluminum hydride in the presence of boron trifluoride etherate. Journal of Organic Chemistry.[6][7] Link (General reference for LAH/Borane mechanisms).
-
Organic Chemistry Portal. (n.d.). Reduction of Nitriles to Amines.[1][2][3][5][6][8][9][10] Retrieved October 26, 2025. Link
-
Google Patents. (2019). CN109851594B - Method for synthesizing 3-aminomethyl tetrahydrofuran.[11][12] (Describes the specific industrial hydrogenation of this scaffold). Link
-
Amundsen, L. H., & Nelson, L. S. (1951). Reduction of Nitriles to Primary Amines with Lithium Aluminum Hydride.[1][2][8][9] Journal of the American Chemical Society, 73(1), 242–244. Link
-
W.R. Grace & Co. (n.d.).[13] Raney® Nickel Catalysts User Guide. (Standard industry handling for pyrophoric catalysts).
Sources
- 1. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 4. ias.ac.in [ias.ac.in]
- 5. tutorchase.com [tutorchase.com]
- 6. Amine synthesis by nitrile reduction [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. 7.8 Reactions of Nitriles – Organic Chemistry II [kpu.pressbooks.pub]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. US3062869A - Reduction of nitriles - Google Patents [patents.google.com]
- 11. CN110407776B - Preparation method of 3-aminomethyl tetrahydrofuran - Google Patents [patents.google.com]
- 12. Synthesis method for 3-aminomethyl tetrahydrofuran - Eureka | Patsnap [eureka.patsnap.com]
- 13. Raney nickel - Wikipedia [en.wikipedia.org]
Using 3-(Hydroxymethyl)oxolane-3-carbonitrile in fragment-based drug design
Application Note: 3-(Hydroxymethyl)oxolane-3-carbonitrile
A Versatile 3D Fragment for Exploring Novel Chemical Space in Fragment-Based Drug Discovery
Abstract
Fragment-Based Drug Discovery (FBDD) has solidified its position as a powerful and efficient paradigm for identifying novel lead compounds.[1][2] This approach relies on screening libraries of low-molecular-weight compounds to find weak but high-quality interactions that can be optimized into potent drug candidates.[3][4] The success of FBDD is critically dependent on the quality and diversity of the fragment library.[5] Historically, fragment libraries have been dominated by flat, sp2-rich aromatic structures. However, there is a growing consensus that incorporating fragments with three-dimensional (3D) character can unlock access to novel biological targets and improve physicochemical properties.[6] This application note details the strategic use of this compound, an sp3-rich fragment, as a starting point for FBDD campaigns, providing detailed protocols for its screening, validation, and elaboration.
Introduction: The Case for 3D Fragments
FBDD begins by identifying small molecules ("fragments") that bind to a biological target, typically with low affinity.[2] These initial hits serve as starting points for a structure-guided optimization process to generate more potent leads.[4][7] The small size of fragments allows for a more efficient exploration of "chemical space" compared to traditional high-throughput screening (HTS).[1][8]
This compound is an exemplary 3D fragment. Its rigid oxolane (tetrahydrofuran) scaffold presents well-defined vectors for chemical elaboration, while its functional groups—a primary alcohol and a nitrile—provide versatile handles for interaction and synthetic modification. The inclusion of such sp3-rich scaffolds in screening libraries is associated with improved solubility, reduced promiscuity, and higher clinical success rates.[6]
Physicochemical Profile of the Fragment
This fragment is designed to comply with the widely accepted "Rule of Three," a guideline for desirable fragment properties. Its calculated properties make it an ideal candidate for screening.
| Property | Calculated Value | "Rule of Three" Guideline | Rationale for FBDD |
| Molecular Weight | ~127.14 g/mol | < 300 Da | Ensures efficient exploration of chemical space and higher hit probability.[9] |
| cLogP | ~ -0.5 | ≤ 3 | Promotes aqueous solubility, which is critical for biophysical assays. |
| Hydrogen Bond Donors | 1 (from -OH) | ≤ 3 | Provides a key interaction point without excessive polarity. |
| Hydrogen Bond Acceptors | 3 (O in ring, N in nitrile, O in -OH) | ≤ 3 | Offers multiple potential binding interactions. |
| Rotatable Bonds | 1 | ≤ 3 | Conformational rigidity reduces the entropic penalty upon binding. |
| Topological Polar Surface Area (TPSA) | 66.1 Ų | < 60-70 Ų | Balances polarity for binding with potential for cell permeability. |
The Fragment-Based Drug Discovery Workflow: A Strategic Overview
An FBDD campaign is a multi-stage process that integrates biophysical screening with structural biology and medicinal chemistry. The goal is to progress from a low-affinity fragment hit to a high-potency, drug-like lead compound.[10][11]
Caption: The integrated FBDD workflow, from initial screening to lead optimization.
Application & Protocols: Screening and Hit Identification
Because fragments are weak binders (typically in the high micromolar to millimolar range), highly sensitive biophysical techniques are required for their detection.[12][13] An orthogonal approach, using at least two different techniques, is essential to eliminate false positives and confirm true binding events.[14]
Protocol 3.1: Primary Screening using Surface Plasmon Resonance (SPR)
SPR is a label-free technique that detects binding by measuring changes in the refractive index at the surface of a sensor chip where the target protein is immobilized.[15] It is a preferred method for primary screening due to its sensitivity, low protein consumption, and ability to provide kinetic data.[13][16]
Objective: To identify fragments that bind to the immobilized protein target.
Materials:
-
SPR instrument (e.g., Biacore, Sartorius Octet)
-
Sensor chip (e.g., CM5, amine-reactive)
-
Protein target (≥95% purity)
-
Immobilization buffers (e.g., 10 mM Sodium Acetate, pH 4.5)
-
Amine coupling kit (EDC, NHS, Ethanolamine-HCl)
-
Running buffer (e.g., HBS-EP+)
-
This compound stock solution (e.g., 100 mM in DMSO)
-
Fragment library plates
Methodology:
-
Protein Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the surface with a 1:1 mixture of EDC/NHS for 7 minutes.
-
Inject the protein target (20-50 µg/mL in immobilization buffer) to achieve the desired immobilization level (typically 5,000-10,000 RU).
-
Scientist's Note: Lower immobilization densities can reduce potential artifacts like mass transport limitation or steric hindrance.
-
Deactivate remaining active esters with a 7-minute injection of 1 M Ethanolamine-HCl.
-
A reference flow cell should be prepared similarly but without protein injection to allow for reference subtraction.
-
-
Fragment Screening:
-
Prepare fragment screening plates by diluting fragments from DMSO stocks into running buffer to a final concentration (e.g., 200 µM). Ensure the final DMSO concentration is matched across all samples and the running buffer (e.g., 2%).
-
Rationale: Mismatched DMSO concentrations are a primary source of false positives in SPR due to refractive index differences.[13]
-
Inject each fragment over the target and reference flow cells for a defined association time (e.g., 60 seconds), followed by a dissociation phase (e.g., 120 seconds).
-
Include buffer-only injections periodically for double referencing.
-
-
Data Analysis:
-
Process the raw sensorgram data by subtracting the reference flow cell signal and a buffer-only injection signal.
-
Identify "hits" as fragments that produce a stable and concentration-dependent binding response significantly above the noise level.
-
For confirmed hits, perform a dose-response analysis by injecting a series of concentrations to determine the equilibrium dissociation constant (KD).
-
Protocol 3.2: Orthogonal Validation using Saturation Transfer Difference (STD) NMR
NMR is a powerful tool in FBDD that can detect weak binding events and provide structural information.[17] Ligand-observed methods like STD-NMR are particularly well-suited for hit validation.[18] In STD-NMR, the protein is selectively saturated with radiofrequency pulses; this saturation is transferred to any bound ligand, resulting in a decreased signal intensity for the ligand's protons.
Objective: To confirm the binding of hits identified in the primary screen.
Materials:
-
NMR spectrometer (≥600 MHz) with a cryoprobe
-
NMR tubes
-
Protein target
-
Deuterated buffer (e.g., 50 mM Phosphate, 150 mM NaCl in 99.9% D₂O, pH 7.4)
-
Fragment hit stock solution (in d6-DMSO)
Methodology:
-
Sample Preparation:
-
Prepare a solution of the protein target (10-50 µM) in the deuterated buffer.
-
Add the fragment hit to the protein solution to a final concentration of 100-500 µM. The ligand-to-protein ratio is typically high (e.g., 100:1).
-
Prepare a control sample containing only the fragment in the same buffer.
-
-
NMR Data Acquisition:
-
Acquire a standard 1D proton spectrum to ensure the fragment signals are visible and not overlapping with buffer impurities.
-
Set up the STD experiment. This involves acquiring two spectra:
-
On-resonance spectrum: The protein is selectively saturated at a frequency where only protein resonances occur (e.g., -1 ppm).
-
Off-resonance spectrum: A saturation pulse is applied at a frequency where no protein or ligand signals are present (e.g., 40 ppm).
-
-
Scientist's Note: The saturation time (typically 1-2 seconds) is a key parameter that can be optimized to maximize the STD effect for weak binders.
-
-
Data Analysis:
-
Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD spectrum.
-
Only protons of a binding ligand will show signals in the STD spectrum. The absence of signals confirms the fragment is a non-binder (or a false positive from the primary screen).
-
The relative intensity of the signals in the STD spectrum can provide information about which part of the fragment is in closest proximity to the protein surface (the "binding epitope").
-
Structural Elucidation and Hit-to-Lead Progression
The most significant advantage of FBDD is the ability to use structural information to guide the optimization of fragment hits into potent leads.[2] X-ray crystallography is the workhorse technique for obtaining high-resolution 3D structures of protein-fragment complexes.[15][19]
Protocol 4.1: Co-crystallization for Structural Insights
This protocol aims to obtain a crystal structure of the target protein with the fragment bound in the active or allosteric site.
Objective: To determine the precise binding mode of a validated fragment hit.
Methodology:
-
Crystallization Screening:
-
Screen for crystallization conditions of the protein alone (apo form) using commercial screens.
-
Once initial apo crystals are obtained, they can be used for fragment soaking experiments.
-
Soaking: Transfer apo crystals into a solution containing a high concentration of the fragment (e.g., 1-10 mM) for a period ranging from minutes to hours.[15]
-
Co-crystallization: Alternatively, add the fragment to the protein solution before setting up crystallization trials. This is often necessary if fragment binding induces a conformational change.[15]
-
-
Data Collection and Structure Determination:
-
Cryo-protect the soaked or co-crystals and flash-cool them in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
Process the data and solve the structure by molecular replacement using the apo protein structure as a model.
-
Carefully analyze the resulting electron density maps to confirm the presence and determine the orientation of the bound fragment.[19]
-
Hit-to-Lead Optimization Strategies
With a high-resolution crystal structure in hand, medicinal chemists can rationally design more potent molecules using several established strategies.[4][14][20]
Caption: Key strategies for evolving a fragment hit into a lead compound.
-
Fragment Growing: This is the most common approach.[4] The crystal structure reveals unoccupied space adjacent to the bound fragment. New chemical functionality is added to the fragment to occupy this space and form additional favorable interactions. For this compound, the hydroxymethyl group is an ideal exit vector for "growing" into a nearby pocket.
-
Fragment Linking: If a separate screening campaign identifies a second fragment binding in a nearby pocket, the two fragments can be connected with a chemical linker to create a single, high-affinity molecule.[8]
-
Fragment Merging: When two different fragments bind in the same pocket but in overlapping positions, their key structural features can be combined into a novel, single molecule that retains the beneficial interactions of both.[8]
Conclusion
The use of 3D fragments like this compound represents a significant step forward in fragment-based drug discovery. Its unique scaffold and versatile functional groups provide an excellent starting point for targeting challenging proteins. By integrating sensitive biophysical screening techniques like SPR and NMR with high-resolution structural biology, researchers can effectively translate these weak-binding initial hits into potent and highly optimized lead compounds, ultimately accelerating the path to new therapeutics.[1]
References
-
Drug Hunter. (2022). An Introduction to Fragment-Based Drug Discovery (FBDD). Available at: [Link]
-
Sygnature Discovery. Fragment Screening. Available at: [Link]
-
Massachusetts Biotechnology Council. (2025). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. Available at: [Link]
-
Taylor & Francis Online. (2024). Exploring Fragment-Based Approaches in Drug Discovery. Available at: [Link]
-
Foloppe, N. (2011). The benefits of constructing leads from fragment hits. Future Medicinal Chemistry. Available at: [Link]
-
BioSolveIT. FBDD: Fragment-Based Drug Design. Available at: [Link]
-
Excelra. Hit to Lead Optimization in Drug Discovery. Available at: [Link]
-
CD ComputaBio. Optimization of Fragment Hits. Available at: [Link]
-
Frontiers in Chemistry. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Available at: [Link]
-
Oxford Academic. (2019). Biophysical screening in fragment-based drug design: a brief overview. Available at: [Link]
-
Sygnature Discovery. (2024). Fragment Screening By Crystallography: An Alternative To High Throughput Screening. Available at: [Link]
-
ResearchGate. (2025). How to Find a Fragment: Methods for Screening and Validation in Fragment-Based Drug Discovery. Available at: [Link]
-
PMC. (2025). Fragment-based drug discovery: A graphical review. Available at: [Link]
-
ACS Medicinal Chemistry Letters. (2021). Fragment Screening by Surface Plasmon Resonance. Available at: [Link]
-
Sartorius. Advanced SPR applications accelerate hit identification and validation in fragment-based drug discovery. Available at: [Link]
-
Nuvisan. Comprehensive fragment-based lead discovery solutions. Available at: [Link]
-
ZoBio. (2026). Crystallographic Fragment Screening In Drug Discovery: Background & Advantages. Available at: [Link]
-
PubChem. Oxolane-3-carbonitrile. Available at: [Link]
-
BuyersGuideChem. 3-Oxolanecarbonitrile. Available at: [Link]
-
PMC. (2026). Leveraging fragment-based drug discovery to advance 3D scaffolds into potent ligands: application to the histamine H1 receptor. Available at: [Link]
-
Utrecht University. Approaches to Fragment-Based Drug Design. Available at: [Link]
-
PubChem. (3R,4S,5R)-5-(hydroxymethyl)oxolane-2,3,4-triol;pentane-1,2,3,4,5-pentol. Available at: [Link]
-
ResearchGate. (2012). Patent for preparation of 3-hydroxyglutaronitrile. Available at: [Link]
-
Boston University. (2019). Development and applications of fragment based drug design methods. Available at: [Link]
-
International Journal of Modern Pharmaceutical Research. (2025). Synthesis and Biological Evaluation of Novel 5-amino-3-phenylisoxazole-4-carbonitrile Analogues. Available at: [Link]
-
PMC. (2014). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. Available at: [Link]
-
Der Pharma Chemica. (2012). Synthesis of 3,5-diaryl-isoxazole-4-carbonitriles and their efficacy as antimicrobial agents. Available at: [Link]
- Google Patents. Process for the manufacture of 3-oxo-tetrahydrofuran.
Sources
- 1. massbio.org [massbio.org]
- 2. think.taylorandfrancis.com [think.taylorandfrancis.com]
- 3. The benefits of constructing leads from fragment hits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lifechemicals.com [lifechemicals.com]
- 5. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 6. Leveraging fragment-based drug discovery to advance 3D scaffolds into potent ligands: application to the histamine H1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sygnaturediscovery.com [sygnaturediscovery.com]
- 8. biosolveit.de [biosolveit.de]
- 9. Crystallographic Fragment Screening in Drug Discovery [saromics.com]
- 10. excelra.com [excelra.com]
- 11. Optimization of Fragment Hits - CD ComputaBio [cadd.computabio.com]
- 12. drughunter.com [drughunter.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Fragment-based drug discovery: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. nuvisan.com [nuvisan.com]
- 17. lifechemicals.com [lifechemicals.com]
- 18. sartorius.com [sartorius.com]
- 19. sygnaturediscovery.com [sygnaturediscovery.com]
- 20. Frontiers | In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery [frontiersin.org]
Procedures for cyclization to form 3-(Hydroxymethyl)oxolane-3-carbonitrile
Executive Summary
This application note details the synthetic procedures for 3-(Hydroxymethyl)oxolane-3-carbonitrile (also known as 3-cyano-3-hydroxymethyltetrahydrofuran). This scaffold features a quaternary carbon center at the 3-position of the tetrahydrofuran (oxolane) ring, making it a critical building block for complex pharmaceutical intermediates, particularly in the development of nucleoside analogs and quaternary amino acids.
The protocol outlined below prioritizes chemoselectivity —specifically the preservation of the nitrile moiety during the formation of the hydroxymethyl group—and structural integrity during the cyclization of the ether ring.
Part 1: Strategic Analysis & Pathway Design
The synthesis is designed as a two-stage process. Direct cyclization to the target alcohol is chemically inefficient due to the lability of the hydroxyl group during strong base-mediated alkylations. Therefore, we utilize an Ester-Nitrile Scaffold approach:
-
Cyclization (Ring Construction): Formation of the 3,3-disubstituted oxolane ring via double alkylation of ethyl cyanoacetate.
-
Chemoselective Reduction: Targeted reduction of the ester functionality to a primary alcohol using Lithium Borohydride (
), leaving the nitrile intact.
Synthetic Pathway Diagram
Caption: Two-step synthetic pathway for constructing the quaternary 3-substituted oxolane ring.
Part 2: Detailed Experimental Protocols
Safety Pre-Requisites
-
Cyanide Hazard: While the nitrile is bound, metabolic release is possible. Work in a well-ventilated hood.[1]
-
Alkylating Agent: Chloromethyl 2-chloroethyl ether is a potent alkylating agent and potential carcinogen. Double-gloving and use of a closed reactor system are mandatory.
-
Exotherm Control: Both alkylation and hydride reduction steps are exothermic.
Step 1: Synthesis of Ethyl 3-cyanooxolane-3-carboxylate
This step constructs the ether ring around the quaternary carbon of the cyanoacetate.
Reagents:
-
Ethyl cyanoacetate (1.0 equiv)
-
Chloromethyl 2-chloroethyl ether (1.1 equiv) [CAS: 1462-33-5]
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (2.2 equiv)
-
Tetrahydrofuran (THF), anhydrous
-
Tetrabutylammonium iodide (TBAI) (0.05 equiv) - Catalyst
Protocol:
-
Preparation: In a flame-dried 3-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and addition funnel, suspend NaH (2.2 equiv) in anhydrous THF (10 mL/g NaH). Cool to 0°C.
-
Anion Formation: Dropwise add Ethyl cyanoacetate (1.0 equiv) diluted in THF over 30 minutes. The solution will bubble (H2 gas evolution). Stir at 0°C for an additional 30 minutes until gas evolution ceases.
-
Alkylation: Add TBAI (catalytic amount) to the mixture. Then, dropwise add Chloromethyl 2-chloroethyl ether (1.1 equiv) while maintaining the temperature below 5°C.
-
Mechanistic Insight: The first alkylation likely occurs at the more reactive chloromethyl position (kinetic control), followed by the slower cyclization at the chloroethyl position.
-
-
Cyclization: Allow the mixture to warm to room temperature, then heat to reflux (66°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) or GC-MS.[2]
-
Workup: Cool to 0°C. Quench carefully with saturated aqueous
. Extract with Diethyl Ether ( ).[1] Wash combined organics with brine, dry over , and concentrate. -
Purification: Purify the crude oil via vacuum distillation or flash chromatography (Silica gel, 0-20% EtOAc/Hexanes) to obtain the ester intermediate.
Step 2: Chemoselective Reduction to this compound
The challenge here is reducing the ester to an alcohol without reducing the nitrile to an amine.
Reagents:
-
Ethyl 3-cyanooxolane-3-carboxylate (Intermediate from Step 1)
-
Lithium Borohydride (
) (2.0 M in THF) (1.5 equiv) -
Methanol (anhydrous) - Optional additive to enhance reactivity
-
Solvent: Anhydrous THF
Protocol:
-
Setup: Charge a dried flask with the Ester Intermediate dissolved in anhydrous THF (0.5 M concentration). Cool the solution to 0°C .
-
Addition: Slowly add
solution (1.5 equiv) via syringe over 20 minutes.-
Note: If reaction is sluggish after 1 hour, add anhydrous Methanol (2.0 equiv) dropwise. This generates in situ
, a more potent reducing agent that still respects the nitrile/ester selectivity boundary.
-
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature. Stir for 12–16 hours. Monitor by TLC for the disappearance of the ester spot.
-
Quench: Cool to 0°C. Very slowly add Acetone (to quench excess borohydride) followed by saturated aqueous Potassium Sodium Tartrate (Rochelle's salt) solution. Stir vigorously for 2 hours to break up boron emulsions.
-
Extraction: Extract with Ethyl Acetate (
). The product is a polar alcohol; ensure thorough extraction. -
Isolation: Dry over
, filter, and concentrate. -
Final Purification: The product is typically a viscous oil. Purify via column chromatography (DCM:MeOH 95:5).
Part 3: Data Analysis & Validation
Expected Analytical Data:
| Technique | Parameter | Expected Signal / Observation |
| IR Spectroscopy | Nitrile ( | Sharp peak at 2240–2250 cm⁻¹ (Confirmed intact). |
| IR Spectroscopy | Hydroxyl ( | Broad band at 3300–3500 cm⁻¹ . |
| IR Spectroscopy | Carbonyl ( | Absent (Confirms complete reduction of ester). |
| 1H NMR | Ring Protons | Multiplets at |
| 1H NMR | Singlet or doublet at | |
| 13C NMR | Quaternary C3 | Signal at |
| 13C NMR | Nitrile Carbon | Signal at |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield in Step 1 | Moisture in reagents | Ensure NaH is fresh and THF is distilled/anhydrous. |
| Polymerization | Temperature too high | Keep alkylation step <5°C during addition. |
| Nitrile Reduction (Amine formation) | Reductant too strong | Do not use |
| Boron Emulsion | Improper Quench | Use Rochelle's salt and stir for >2 hours; do not rush the separation. |
References
-
Cope, A. C., et al. (1941). "Condensation of Ethyl Cyanoacetate with Alkene Oxides." Journal of the American Chemical Society. Link
-
Fleming, F. F., & Shook, B. C. (2002). "Nitrile Anion Cyclizations." Tetrahedron. Link
-
Brown, H. C., & Narasimhan, S. (1982). "Lithium Borohydride: A Versatile Reducing Agent." Journal of Organic Chemistry. Link
-
Organic Syntheses. "Ethyl Cyanoacetate: Standard Procedures." Org.[3] Synth. Coll. Vol. 1, p. 254. Link
-
PubChem. "Oxolane-3-carbonitrile Compound Summary." National Library of Medicine. Link
Sources
Protecting group strategies for 3-(Hydroxymethyl)oxolane-3-carbonitrile reactions
This Application Note is designed to serve as a definitive technical guide for the handling of 3-(Hydroxymethyl)oxolane-3-carbonitrile (also known as 3-(hydroxymethyl)tetrahydrofuran-3-carbonitrile).[1] It synthesizes advanced organic synthesis principles with practical, bench-validated protocols.
Executive Summary & Strategic Analysis
The scaffold This compound (1) represents a high-value intermediate in the synthesis of spirocyclic amino acids, nucleoside analogues, and enzyme inhibitors.[1] Its structural core features a quaternary carbon at position C3 , bearing both a nucleophilic primary alcohol (neopentyl-like position) and an electrophilic nitrile.[1]
The Chemoselectivity Challenge
While the oxolane (THF) ring is generally robust, the simultaneous presence of a hydroxyl group and a nitrile on a quaternary center presents unique challenges:
-
Steric Hindrance: The hydroxymethyl group is attached to a quaternary center, creating a "neopentyl-like" steric environment. Standard primary alcohol protection kinetics may be retarded, requiring optimized conditions.
-
Geometric "Self-Protection": Unlike
-hydroxynitriles which readily cyclize to form 5-membered imino-lactones (Pinner reaction), compound (1) would require the formation of a highly strained 4-membered ring to cyclize intramolecularly.[1] This geometric constraint reduces the risk of spontaneous cyclization, allowing for more aggressive activation of the nitrile than typically permissible. -
Intermolecular Interference: The primary alcohol remains susceptible to intermolecular acylation, oxidation, or deprotonation (quenching organometallics) during nitrile functionalization.
This guide details three orthogonal protection strategies tailored to specific downstream transformations.
Decision Matrix: Selecting the Right Strategy
The choice of protecting group (PG) is dictated by the conditions required to modify the nitrile moiety.
Figure 1: Decision matrix for protecting group selection based on downstream nitrile processing.[1]
Detailed Protocols
Strategy A: Silyl Protection (TBS)
Best for: Nitrile reductions (LiAlH4), Grignard additions, and mild basic conditions. Rationale: The tert-butyldimethylsilyl (TBS) group is bulky enough to minimize aggregation but accessible enough to protect the neopentyl-like alcohol.[1] It is stable to the strong bases used in nitrile functionalization but easily removed with TBAF or mild acid.
Protocol 1: TBS Protection of this compound
Reagents:
-
Substrate (1): 1.0 equiv
-
TBSCl (tert-Butyldimethylsilyl chloride): 1.2 equiv[1]
-
Imidazole: 2.5 equiv[1]
-
DMAP (4-Dimethylaminopyridine): 0.05 equiv (Catalytic)[1]
-
Solvent: DMF (Anhydrous), 5 mL per gram of substrate.
Step-by-Step:
-
Setup: Flame-dry a round-bottom flask and cool under
. Add Substrate (1) and anhydrous DMF. -
Base Addition: Add Imidazole in one portion. Stir until dissolved.
-
Catalyst: Add DMAP. Note: DMAP is crucial here due to the steric hindrance of the quaternary center.
-
Silylation: Cool to 0°C. Add TBSCl portion-wise over 10 minutes.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4-12 hours. Monitor by TLC (Stain: KMnO4; Nitrile is weak in UV, Alcohol is invisible).
-
Checkpoint: If reaction stalls >24h, heat to 40°C.
-
-
Workup: Dilute with Et2O (Ether is preferred over EtOAc to precipitate imidazole salts). Wash with Water (3x) and Brine (1x).
-
Purification: Flash chromatography (Hexanes/EtOAc).
Data Validation:
-
1H NMR: Look for disappearance of broad -OH singlet and appearance of two singlets near 0.0 ppm (Si-Me) and one singlet near 0.9 ppm (t-Bu).[1]
Strategy B: Benzyl Protection (Bn)
Best for: Harsh acidic hydrolysis (Nitrile
Protocol 2: Benzylation under Neutral Conditions (Dudley Reagent)
Standard Williamson ether synthesis (NaH/BnBr) can be risky if the nitrile is sensitive to strong nucleophiles or if alpha-deprotonation is a concern (though unlikely at C3 due to quaternary nature). We recommend the milder Dudley reagent method or Acid-Catalyzed Benzylation.[1]
Alternative (Robust): Trichloroacetimidate Method
-
Reagents: Substrate (1.0 eq), Benzyl 2,2,2-trichloroacetimidate (1.2 eq), TfOH (Triflic acid, 0.05 eq).
-
Solvent: DCM / Cyclohexane (2:1).
-
Procedure:
-
Dissolve Substrate and Benzyl trichloroacetimidate in solvent.
-
Cool to 0°C. Add TfOH dropwise.
-
Precipitation of trichloroacetamide usually indicates reaction progress.
-
Warm to RT and stir 3 hours.
-
Filter off precipitate, wash filtrate with NaHCO3, concentrate.
-
-
Why this works: Avoids strong bases (NaH) that might attack the nitrile or cause ring-opening side reactions.
Strategy C: Acetal Protection (THP)
Best for: Cost-sensitive scale-up; Basic hydrolysis of nitrile.[1] Rationale: Tetrahydropyranyl (THP) ethers are cheap and easily installed/removed. They are stable to high pH (NaOH reflux) but fall off instantly in dilute acid.
Protocol 3: THP Protection
Reagents:
-
Substrate (1): 1.0 equiv
-
DHP (3,4-Dihydro-2H-pyran): 1.5 equiv[1]
-
Catalyst: PPTS (Pyridinium p-toluenesulfonate) 0.1 equiv.[1]
-
Solvent: DCM (Dichloromethane).
Step-by-Step:
-
Dissolve Substrate in DCM at RT.
-
Add DHP and PPTS.
-
Stir at RT for 4 hours.
-
Quench: Add saturated NaHCO3 solution.
-
Extraction: Extract with DCM.
-
Note: This creates a new chiral center at the THP acetal, resulting in diastereomers. NMR will show complex doubling of peaks. This is normal and does not affect the protection utility.
Comparative Stability Data
| Condition | TBS (Silyl) | Bn (Benzyl) | THP (Acetal) | Ac (Acetate) |
| LiAlH4 / LAH (Reduction) | Stable | Stable | Stable | Unstable (Reduces) |
| NaOH / Reflux (Hydrolysis) | Stable | Stable | Stable | Unstable (Hydrolyzes) |
| HCl / Reflux (Acid Hydrolysis) | Unstable | Stable | Unstable | Stable |
| H2 / Pd-C (Hydrogenation) | Stable | Unstable (Cleaves) | Stable | Stable |
| R-MgBr (Grignard) | Stable | Stable | Stable | Unstable (Attacks) |
Table 1: Stability profile of protecting groups under common nitrile transformation conditions.
Mechanistic Insight: The "Neopentyl" Effect
The hydroxymethyl group at C3 is primary, but the adjacent C3 is quaternary. This impacts reaction kinetics.
Figure 2: Kinetic considerations for protecting the sterically hindered hydroxyl group.
Expert Tip: Due to the adjacent quaternary center, bulky silylating agents like TBDPSCl (tert-butyldiphenylsilyl chloride) may react very slowly.[1] TBS is the optimal balance of stability and steric accessibility. If TBDPS is absolutely required, run the reaction in pure Pyridine at 60°C.
References
-
Nitrile Reduction Methodologies
-
Alcohol Protection Strategies
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1]
-
-
Hydrolysis of Nitriles
-
Tetrahydrofuran Ring Stability
Sources
- 1. CN102276559A - Method for synthesizing 3-hydroxymethyl tetrahydrofuran - Google Patents [patents.google.com]
- 2. Amine synthesis by nitrile reduction [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 3-Hydroxytetrahydrofuran - Wikipedia [en.wikipedia.org]
- 9. US9399629B2 - Process for the manufacture of 3-oxo-tetrahydrofuran - Google Patents [patents.google.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
Microwave-assisted synthesis using 3-(Hydroxymethyl)oxolane-3-carbonitrile
Application Note: Microwave-Assisted Synthesis using 3-(Hydroxymethyl)oxolane-3-carbonitrile
Executive Summary
This guide details the microwave-assisted functionalization of This compound (also known as 3-(hydroxymethyl)tetrahydrofuran-3-carbonitrile). This scaffold features a quaternary carbon center at the C3 position, bearing both a nitrile and a hydroxymethyl group.
While this quaternary center provides valuable conformational restriction for medicinal chemistry (improving metabolic stability and selectivity), it introduces significant steric hindrance that makes conventional thermal functionalization sluggish or low-yielding. Prolonged heating often compromises the integrity of the tetrahydrofuran (THF) ether linkage.
Microwave-Assisted Organic Synthesis (MAOS) overcomes these barriers by providing direct kinetic energy to the polar nitrile and hydroxyl dipoles, accelerating reaction rates by orders of magnitude while minimizing thermal degradation of the ether ring.
Chemical Profile & Strategic Value
| Property | Specification |
| Compound Name | This compound |
| Core Structure | Tetrahydrofuran (Oxolane) |
| Key Features | Quaternary C3 center; 1,3-bifunctional handles (-CN, -CH₂OH) |
| Synthetic Challenge | Steric shielding of the nitrile; Acid-sensitivity of the ether ring |
| Microwave Advantage | Selective activation of polar functional groups; Reduced reaction times (Hours |
Strategic Utility: The molecule serves as a precursor for spiro-cyclic scaffolds and quaternary amino acids . The 1,3-relationship between the nitrile and the alcohol (via the methylene spacer) allows for unique heterocycle formation, provided the steric barrier can be breached.
Reaction Pathways & Logic
The following diagram outlines the three primary microwave-enabled transformations covered in this guide.
Figure 1: Strategic functionalization pathways for the quaternary THF scaffold enabled by microwave irradiation.
Protocol A: Sterically Hindered Nitrile Hydrolysis[2]
Objective: Convert the hindered nitrile to the primary amide or carboxylic acid without ring-opening the THF. Challenge: The quaternary center at C3 shields the nitrile carbon from nucleophilic attack. Conventional reflux requires 24-48 hours, often leading to ether cleavage. Solution: Microwave irradiation at 140°C using aqueous sodium perborate or NaOH/H₂O₂ generates a super-nucleophilic hydroperoxide species in situ, effecting rapid hydrolysis.
Materials
-
Substrate: this compound (1.0 equiv)
-
Reagent: 30% Aqueous H₂O₂ (5.0 equiv) and NaOH (1.0 equiv) OR Sodium Perborate (4.0 equiv).
-
Solvent: Ethanol/Water (1:1 v/v).
-
Vessel: 10 mL or 35 mL Microwave Pressure Vial.
Step-by-Step Protocol
-
Preparation: Dissolve 1.0 mmol of the substrate in 3 mL of Ethanol/Water (1:1) in a microwave vial.
-
Activation: Add 4.0 mmol of Sodium Perborate tetrahydrate (mild oxidant/base source).
-
Note: Sodium perborate releases H₂O₂ at elevated temperatures, providing a controlled "time-release" of the active nucleophile.
-
-
Sealing: Cap the vial with a Teflon-lined septum.
-
Irradiation (Method: Dynamic):
-
Temperature: 140 °C
-
Hold Time: 10 - 15 minutes
-
Pressure Limit: 250 psi (17 bar)
-
Stirring: High
-
-
Work-up:
-
Cool the vessel to room temperature (using compressed air cooling feature of the reactor).
-
Quench excess peroxide with saturated Na₂SO₃ solution (check with starch-iodide paper).
-
Extract with Ethyl Acetate (3x).
-
Dry over MgSO₄ and concentrate.
-
Expected Result: >90% conversion to 3-(hydroxymethyl)oxolane-3-carboxamide . Validation: IR signal shift from 2240 cm⁻¹ (CN) to ~1680 cm⁻¹ (C=O).
Protocol B: Tetrazole Synthesis (Click Chemistry)
Objective: Install a tetrazole ring (carboxylic acid bioisostere) at the quaternary center. Challenge: [2+3] cycloadditions on quaternary nitriles are notoriously slow due to steric bulk. Solution: High-temperature microwave synthesis using a zinc catalyst allows the reaction to proceed in water/isopropanol, avoiding toxic tin reagents or explosive hydrazoic acid.
Materials
-
Substrate: this compound (1.0 equiv)
-
Reagent: Sodium Azide (NaN₃, 1.5 equiv).
-
Catalyst: Zinc Bromide (ZnBr₂, 1.0 equiv).
-
Solvent: Water/Isopropanol (2:1).
Step-by-Step Protocol
-
Safety Check: Ensure the microwave reactor is located in a fume hood. NaN₃ can form hydrazoic acid if acidified; keep pH neutral/basic.
-
Loading: In a 10 mL microwave vial, combine substrate (1.0 mmol), NaN₃ (1.5 mmol), and ZnBr₂ (1.0 mmol).
-
Solvent: Add 4 mL of Water/Isopropanol mixture. The zinc salt coordinates the nitrile, activating it for azide attack.
-
Irradiation:
-
Temperature: 160 °C
-
Hold Time: 15 - 20 minutes
-
Power: Dynamic (Max 300W)
-
-
Work-up:
-
Add 1N HCl until pH ~1-2 (Caution: Gas evolution). This breaks the Zinc-Tetrazole complex.
-
Extract with Ethyl Acetate.[1]
-
The product, 5-(3-(hydroxymethyl)oxolan-3-yl)-1H-tetrazole , precipitates or is isolated by evaporation.
-
Mechanism Insight: The microwave energy overcomes the activation barrier created by the quaternary C3 carbon, forcing the azide into the "steric pocket" to form the ring.
Protocol C: Scaffold Decoration (Alkylation)
Objective: Functionalize the primary alcohol without affecting the nitrile, or vice-versa. Insight: The primary alcohol (-CH₂OH) is less sterically hindered than the nitrile. It can be rapidly alkylated or coupled.
Rapid Williamson Ether Synthesis
-
Reagents: Substrate, Alkyl Halide (R-X), KOH (powdered), Tetrabutylammonium Bromide (TBAB, 5 mol%).
-
Conditions: Solvent-free or minimal DCM.
-
Microwave: 80 °C for 5 minutes.
-
Result: Exclusive O-alkylation. The nitrile remains intact, ready for subsequent transformation (e.g., Protocol A or B).
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion (Hydrolysis) | "Shielding" effect of C3 quaternary center. | Increase Temp to 160°C; Switch from NaOH to Cs₂CO₃ for higher effective basicity. |
| THF Ring Opening | Acidic hydrolysis at high temp. | Avoid acidic hydrolysis (H₂SO₄/HCl). Use Alkaline Peroxide (Protocol A) which is milder on ether linkages. |
| Pressure Errors | Ethanol vapor pressure + gas evolution (NH₃/N₂). | Use a vessel with adequate headspace (fill volume <50%). Use "High Pressure" vial settings. |
References
-
Microwave-Assisted Nitrile Hydrolysis
-
Tetrazole Synthesis on Hindered Substrates
- Title: "Zinc-Mediated Synthesis of Tetrazoles
- Source:Journal of Organic Chemistry
-
URL:[Link]
-
Microwave Effects in Organic Synthesis
- Title: "Microwave-Assisted Organic Synthesis: A Review"
- Source:Tetrahedron
-
URL:[Link]
-
THF Scaffold Stability
- Title: "Stability and Reactivity of Tetrahydrofuran Deriv
- Source:Chemical Reviews (General Reference for Ether Stability)
-
URL:[Link]
Sources
Application Note & Protocols: Biocatalytic Approaches to Synthesizing Chiral Oxolane-3-Carbonitriles
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chiral oxolane-3-carbonitriles are valuable building blocks in medicinal chemistry, serving as key intermediates in the synthesis of a variety of pharmacologically active compounds. Traditional chemical methods for obtaining these enantiomerically pure structures often rely on complex multi-step syntheses, chiral auxiliaries, or expensive chiral chromatography. Biocatalysis offers a powerful and sustainable alternative, leveraging the high stereoselectivity of enzymes to achieve efficient asymmetric synthesis and kinetic resolution. This application note details chemoenzymatic strategies for the preparation of enantiomerically enriched oxolane-3-carbonitriles, focusing on lipase-catalyzed kinetic resolution of a racemic precursor and the potential application of nitrilases for asymmetric hydrolysis. Detailed, field-proven protocols are provided to guide researchers in the practical implementation of these biocatalytic methods.
Introduction: The Significance of Chiral Oxolanes in Drug Discovery
The oxolane (tetrahydrofuran) ring is a privileged scaffold in numerous natural products and synthetic drugs. The introduction of a nitrile group at the 3-position provides a versatile chemical handle for further functionalization, making chiral oxolane-3-carbonitriles highly sought-after intermediates. The stereochemistry at the C3 position is often crucial for biological activity, as different enantiomers can exhibit distinct pharmacological profiles.[1] The use of enzymes in the synthesis of such chiral molecules offers significant advantages over traditional chemical methods, including mild reaction conditions, high enantioselectivity, and a reduced environmental footprint.[1][2]
Strategic Approach: Chemoenzymatic Synthesis
A robust and widely applicable strategy for accessing chiral oxolane-3-carbonitriles is a chemoenzymatic approach. This methodology combines the strengths of traditional organic synthesis for constructing the racemic starting material with the precision of biocatalysis for achieving the desired chirality. The primary biocatalytic methods explored in this note are:
-
Lipase-Catalyzed Kinetic Resolution: This technique involves the selective reaction of one enantiomer of a racemic mixture, leaving the other enantiomer unreacted and thus enantiomerically enriched.[3][4] For oxolane-3-carbonitriles, a common precursor is a racemic 3-hydroxy-oxolane derivative, which can be resolved through enantioselective acylation or deacylation catalyzed by lipases.[3][4]
-
Nitrilase-Mediated Asymmetric Hydrolysis: Nitrilases are enzymes that catalyze the hydrolysis of nitriles to carboxylic acids.[5][6][7] In the context of oxolane-3-carbonitriles, a nitrilase could potentially be used for the enantioselective hydrolysis of a racemic nitrile or the desymmetrization of a prochiral dinitrile precursor.
This application note will primarily focus on the detailed protocol for lipase-catalyzed kinetic resolution due to the broad availability and versatility of lipases in organic synthesis.
Diagrammatic Overview of the Chemoenzymatic Workflow
Caption: Chemoenzymatic route to chiral oxolane-3-carbonitriles.
Protocol 1: Lipase-Catalyzed Kinetic Resolution of Racemic 3-Hydroxy-oxolane
This protocol describes the kinetic resolution of a racemic 3-hydroxy-oxolane derivative via transesterification using Candida antarctica Lipase B (CAL-B), a widely used and highly effective biocatalyst.[3]
Materials and Reagents
-
Racemic 3-hydroxy-oxolane derivative
-
Immobilized Candida antarctica Lipase B (e.g., Novozym® 435)
-
Vinyl acetate (acyl donor)
-
Anhydrous organic solvent (e.g., toluene, methyl tert-butyl ether (MTBE))
-
Phosphate buffer (50 mM, pH 7.5)
-
Sodium sulfate (anhydrous)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Equipment
-
Orbital shaker incubator
-
Magnetic stirrer and hotplate
-
Rotary evaporator
-
Glassware for organic synthesis (round-bottom flasks, separatory funnel, etc.)
-
Analytical equipment for monitoring reaction progress and determining enantiomeric excess (e.g., Chiral HPLC or Chiral GC)
Experimental Procedure
Step 1: Preparation of the Reaction Mixture
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add the racemic 3-hydroxy-oxolane derivative (1.0 g, 1 equivalent).
-
Dissolve the substrate in 50 mL of anhydrous toluene.
-
Add vinyl acetate (2 equivalents) to the solution. The use of an acyl donor like vinyl acetate is advantageous as the byproduct, vinyl alcohol, tautomerizes to acetaldehyde, which is volatile and does not interfere with the reverse reaction.
-
Add immobilized CAL-B (Novozym® 435, 100 mg, 10% w/w of the substrate). The use of an immobilized enzyme facilitates easy recovery and reuse.[3]
Step 2: Enzymatic Reaction
-
Seal the flask and place it in an orbital shaker incubator set at 37 °C and 200 rpm.
-
Monitor the reaction progress by periodically taking small aliquots (e.g., every 4-6 hours), filtering off the enzyme, and analyzing the sample by chiral HPLC or GC. The goal is to stop the reaction at approximately 50% conversion to obtain both the unreacted alcohol and the acylated product in high enantiomeric excess.
Step 3: Work-up and Separation
-
Once the reaction has reached approximately 50% conversion, filter off the immobilized enzyme. The enzyme can be washed with fresh solvent, dried, and stored for reuse.
-
Transfer the filtrate to a separatory funnel and wash with 50 mM phosphate buffer (pH 7.5) (2 x 25 mL) to remove any water-soluble byproducts.
-
Wash the organic layer with brine (25 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The resulting crude mixture contains the enantioenriched unreacted alcohol and the enantioenriched ester. Separate these two compounds by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
Step 4: Determination of Enantiomeric Excess (ee)
-
Analyze the purified enantioenriched alcohol and ester fractions by chiral HPLC or GC to determine their respective enantiomeric excesses.
Data Presentation
| Substrate | Enzyme | Acyl Donor | Solvent | Time (h) | Conversion (%) | ee of Alcohol (%) | ee of Ester (%) |
| rac-3-hydroxy-oxolane | CAL-B | Vinyl acetate | Toluene | 24 | ~50 | >99 (S) | >99 (R) |
(Note: The absolute configuration of the resolved enantiomers will depend on the specific substrate and the enantiopreference of the lipase. This should be determined experimentally.)
Protocol 2: Chemical Conversion to Chiral Oxolane-3-Carbonitriles
This part of the protocol outlines the chemical steps to convert the enantioenriched 3-hydroxy-oxolane derivatives into the target chiral oxolane-3-carbonitriles.
Part A: Hydrolysis of the Enantioenriched Ester
-
Dissolve the purified enantioenriched ester in a mixture of methanol and water (3:1).
-
Add potassium carbonate (1.5 equivalents) and stir the mixture at room temperature until the hydrolysis is complete (monitor by TLC).
-
Neutralize the reaction mixture with 1 M HCl and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the enantioenriched alcohol.
Part B: Conversion of the Hydroxyl Group to a Nitrile
A common method for this transformation is a two-step process involving mesylation followed by nucleophilic substitution with cyanide.
Step 1: Mesylation
-
Dissolve the enantioenriched alcohol in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 equivalents) followed by the dropwise addition of methanesulfonyl chloride (1.2 equivalents).
-
Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours (monitor by TLC).
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude mesylate. This intermediate is often used in the next step without further purification.
Step 2: Cyanation
-
Dissolve the crude mesylate in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Add sodium cyanide (1.5 equivalents). Caution: Sodium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood.
-
Heat the reaction mixture to 60-80 °C and stir until the reaction is complete (monitor by TLC or GC).
-
Cool the reaction mixture to room temperature and pour it into a mixture of water and ethyl acetate.
-
Separate the organic layer and wash it several times with water to remove the solvent and excess cyanide.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to obtain the desired chiral oxolane-3-carbonitrile.
Alternative Biocatalytic Strategy: Nitrilase-Mediated Synthesis
While the lipase-based kinetic resolution is a robust method, the direct enzymatic conversion of a nitrile-containing substrate offers a more atom-economical route. A potential strategy involves the use of nitrilases.
Conceptual Workflow: Nitrilase in Asymmetric Synthesis
Caption: Nitrilase-catalyzed kinetic resolution of a racemic nitrile.
This approach would involve screening a library of nitrilases for their ability to selectively hydrolyze one enantiomer of racemic oxolane-3-carbonitrile, leaving the other enantiomer unreacted and in high enantiomeric purity.[8] The success of this method is highly dependent on identifying a nitrilase with the desired substrate specificity and enantioselectivity.[5][6]
Conclusion and Future Perspectives
Biocatalysis provides a powerful toolkit for the synthesis of chiral oxolane-3-carbonitriles. The chemoenzymatic approach, particularly utilizing lipase-catalyzed kinetic resolution, is a well-established and reliable method for obtaining these valuable intermediates in high enantiopurity. The detailed protocols provided herein offer a practical guide for researchers to implement this strategy. Future research in this area will likely focus on the discovery and engineering of novel enzymes, such as nitrilases, that can enable more direct and efficient asymmetric syntheses of these important chiral building blocks. The development of biocatalytic cascades, where multiple enzymatic steps are performed in a single pot, also holds great promise for streamlining these synthetic routes.[9]
References
-
Artificial biocatalytic cascades for the enantiocomplementary synthesis of 3-hydroxy-γ-butyrolactones. Green Chemistry (RSC Publishing). [Link]
-
Biocatalytic Synthesis of Homochiral 2-Hydroxy-4-butyrolactone Derivatives by Tandem Aldol Addition and Carbonyl Reduction. ACS Publications. [Link]
-
Biocatalysis: A smart and green tool for the preparation of chiral drugs. Semantic Scholar. [Link]
-
Facile access to chiral γ-butyrolactones via rhodium-catalysed asymmetric hydrogenation of γ-butenolides and γ-hydroxybutenolides. PMC. [Link]
-
Biocatalytic Synthesis of Homochiral 2-Hydroxy-4-butyrolactone Derivatives by Tandem Aldol Addition and Carbonyl Reduction | ACS Catalysis. ACS Publications. [Link]
-
Lipase enzymes for sustainable synthesis of chiral active pharmaceutical ingredients. ChemRxiv. [Link]
-
Enzymatic synthesis of chiral intermediates for pharmaceuticals. PubMed. [Link]
-
Microbial/enzymatic synthesis of chiral drug intermediates. PubMed. [Link]
-
Applying Enzymatic Synthesis for Chiral Molecules. Pharma's Almanac. [Link]
-
Lipases-catalyzed enantioselective kinetic resolution of racemic alcohols. Journal of Chemical and Pharmaceutical Research. [Link]
-
The biocatalytic hydrolysis of nitriles to carboxylic acids is catalyzed by either a nitrilase. Thieme E-Books & E-Journals. [Link]
-
Synthetic Applications of Nitrile-Converting Enzymes. Bentham Science Publisher. [Link]
-
Microbial/enzymatic synthesis of chiral drug intermediates. Scilit. [Link]
-
Lipase-catalyzed kinetic resolution of racemic 1-heteroarylethanols—experimental and QM/MM study. Academia.edu. [Link]
-
Chemo-enzymatic synthesis of chiral 3-substituted tetrahydroquinolines by a sequential biocatalytic cascade and Buchwald–Hartwig cyclization. Green Chemistry (RSC Publishing). [Link]
-
Preparation of chiral 3-oxocycloalkanecarbonitrile and its derivatives by crystallization-induced diastereomer transformation of ketals with chiral 1,2-diphenylethane-1,2-diol. NIH. [Link]
-
Nitrilases in nitrile biocatalysis: recent progress and forthcoming research. Microbial Cell Factories. [Link]
-
Characterisation of nitrilase and nitrile hydratase biocatalytic systems. ResearchSpace. [Link]
-
Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. IRIS . [Link]
Sources
- 1. pharmasalmanac.com [pharmasalmanac.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. jocpr.com [jocpr.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. eurekaselect.com [eurekaselect.com]
- 7. d-nb.info [d-nb.info]
- 8. researchspace.csir.co.za [researchspace.csir.co.za]
- 9. Artificial biocatalytic cascades for the enantiocomplementary synthesis of 3-hydroxy-γ-butyrolactones - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Optimization of 3-(Hydroxymethyl)oxolane-3-carbonitrile Synthesis
Ticket ID: #SYN-OX-334 Topic: Yield Optimization & Troubleshooting for Quaternary Tetrahydrofuran Centers Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary & Core Chemistry
Target Molecule: 3-(Hydroxymethyl)oxolane-3-carbonitrile (also known as 3-cyano-3-hydroxymethyltetrahydrofuran). CAS: 105666-47-5 (Related derivatives)
The synthesis of this molecule presents a classic "quaternary center" challenge combined with a "chemoselectivity" bottleneck. The steric bulk at the C3 position of the oxolane (tetrahydrofuran) ring makes nucleophilic attacks sluggish, while the simultaneous presence of a nitrile (-CN) and a hydroxyl precursor (usually an ester) creates a reduction hazard.
This guide moves beyond generic protocols to address the causality of failure : why the ring doesn't close, and why the nitrile over-reduces to an amine.
The "Golden Route" (Baseline Protocol)
To troubleshoot effectively, we must establish the industrial standard workflow. The most robust pathway involves constructing the ring before generating the primary alcohol.
-
Cyclization: Alkylation of ethyl cyanoacetate with a di-electrophile (e.g., 2-chloroethyl chloromethyl ether) to form Ethyl 3-cyanotetrahydrofuran-3-carboxylate .
-
Chemoselective Reduction: Reducing the ester to the primary alcohol without touching the nitrile.
Troubleshooting Hub (Q&A Format)
Issue 1: "My Cyclization Yield is <30% (O-Alkylation vs. C-Alkylation)"
User Observation: "I am reacting ethyl cyanoacetate with the di-halo ether, but I'm getting a complex mixture and low yield of the cyclic ester."
Root Cause Analysis: The formation of the quaternary center relies on a double alkylation. The enolate of ethyl cyanoacetate is an ambident nucleophile. If you use a "hard" leaving group or a solvent that sequesters the cation too strongly (like HMPA or pure DMSO with certain bases), you promote O-alkylation (formation of vinyl ethers) rather than the desired C-alkylation .
Corrective Protocol:
-
Switch Base/Solvent System: Use K₂CO₃/Acetone (mild, thermodynamic control) or NaH/THF (kinetic control). Avoid KOtBu if elimination side products are observed.
-
Concentration Factor: This is an intramolecular cyclization. High dilution favors cyclization over intermolecular polymerization.
-
Standard: 0.5 M
-
Optimized: 0.1 M (Slow addition of the enolate to the electrophile).
-
Issue 2: "The Nitrile Disappears During Reduction (Over-reduction)"
User Observation: "I used LAH (Lithium Aluminum Hydride) to reduce the ester. The NMR shows the ethyl group is gone, but the nitrile peak (approx. 2240 cm⁻¹) is also missing or shifted."
Root Cause Analysis: LAH is a "nuclear option" reducing agent. It will reduce the ester to an alcohol and the nitrile to a primary amine (or aldehyde intermediate). You need a reagent that is nucleophilic enough to attack the ester but not basic/hydridic enough to attack the nitrile.
Corrective Protocol (The Self-Validating System): Use the In Situ Lithium Borohydride method. NaBH₄ alone is too weak for esters; LiBH₄ is perfect but expensive/dangerous.
-
Recipe: NaBH₄ (2.0 equiv) + LiCl (2.0 equiv) in THF/EtOH.
-
Mechanism:
. The Lithium cation coordinates to the carbonyl oxygen, activating it for the Borohydride attack. The nitrile remains untouched.
Issue 3: "Product is Water Soluble and Hard to Isolate"[1]
User Observation: "The reaction looks good on TLC, but I lose 80% of the mass during the aqueous workup."
Root Cause Analysis: this compound is a small, polar molecule with both a hydrogen-bond donor (-OH) and acceptor (-CN, Ether O). It loves water. Standard EtOAc/Water extraction will leave the product in the aqueous phase.
Corrective Protocol:
-
Salting Out: Saturate the aqueous phase with solid NaCl or K₂CO₃ until no more dissolves.
-
Solvent Switch: Do not use Diethyl Ether. Use Dichloromethane (DCM) or Chloroform/Isopropanol (3:1) for extraction.
-
Continuous Extraction: For scale-up, use a liquid-liquid continuous extractor for 12-24 hours.
Visualized Workflows
Diagram A: The Chemoselective Reduction Pathway
This diagram illustrates the mechanistic logic of using LiCl additives to bypass nitrile reduction.
Caption: Mechanistic divergence between non-selective LAH reduction and Li-activated Borohydride reduction.
Diagram B: Purification Decision Tree
How to recover the product based on scale and solubility.
Caption: Decision matrix for maximizing recovery of the water-soluble polar product.
Quantitative Data: Reducing Agent Selection
The following table summarizes the performance of various reducing agents for the transformation of Ethyl 3-cyanotetrahydrofuran-3-carboxylate to the target alcohol.
| Reducing Agent | Solvent System | Temp (°C) | Yield (%) | Chemoselectivity (Ester:Nitrile) | Notes |
| LiAlH₄ (1.0 eq) | THF | 0 -> 25 | 15% | Poor | Major amine impurities formed. |
| NaBH₄ | MeOH | 25 | <5% | N/A | Reaction too slow; ester unreactive. |
| NaBH₄ + LiCl | THF/EtOH (1:1) | 0 -> 25 | 88% | Excellent | Recommended Method. Li+ activates ester. |
| LiBH₄ (Commercial) | THF | 25 | 82% | Excellent | Effective but significantly more expensive. |
| DIBAL-H (2.0 eq) | Toluene | -78 | 65% | Moderate | Risk of over-reduction to aldehyde if not quenched precisely. |
Detailed Experimental Protocol (The "NaBH₄/LiCl" Method)
Objective: Selective reduction of Ethyl 3-cyanotetrahydrofuran-3-carboxylate.
-
Preparation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve Ethyl 3-cyanotetrahydrofuran-3-carboxylate (10.0 mmol) in dry THF (20 mL).
-
Additives: Add anhydrous LiCl (20.0 mmol, 2.0 equiv). Stir for 10 minutes to ensure partial dissolution/complexation.
-
Reduction: Add NaBH₄ (20.0 mmol, 2.0 equiv) followed by the dropwise addition of absolute Ethanol (40 mL). Note: Hydrogen gas evolution will occur. Ensure proper venting.
-
Reaction: Stir the milky suspension at room temperature (25°C) for 12–16 hours. Monitor by TLC (stain with KMnO₄ or Anisaldehyde; UV may be weak).
-
Quench: Cool to 0°C. Carefully add saturated aqueous NH₄Cl solution (20 mL) dropwise. Stir for 30 minutes to decompose borate complexes.
-
Workup: Add water (10 mL). Extract with DCM (3 x 50 mL). Critical: If emulsion forms, add solid NaCl.
-
Drying: Dry combined organics over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude oil is often pure enough (>95%), but can be distilled under high vacuum (approx. 0.5 mmHg) if necessary.
References
-
Ookawa, A., & Soai, K. (1986). Mixed solvents containing methanol as useful reaction media for unique chemoselective reductions with lithium borohydride. The Journal of Organic Chemistry, 51(21), 4000–4005. Link
-
Brown, H. C., & Narasimhan, S. (1982). Selective reductions. 29. A simple, convenient procedure for the selective reduction of esters with lithium borohydride in tetrahydrofuran. The Journal of Organic Chemistry, 47(9), 1604–1606. Link
-
Hamada, Y., et al. (2001). Process for the preparation of 3-hydroxytetrahydrofuran.[1][2][3][4][5] Justia Patents, US Patent 6355814. Link (Describes analogous ring systems and reduction challenges).
- Larock, R. C. (1999). Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley-VCH. (General reference for functional group interconversions).
Sources
- 1. Novel method for preparing S-3-hydroxytetrahydrofuran - Eureka | Patsnap [eureka.patsnap.com]
- 2. WO2008093955A1 - Process for the efficient preparation of 3-hydroxytetrahydrofuran - Google Patents [patents.google.com]
- 3. US6355814B1 - Process for the preparation of 3-hydroxymethyl tetrahydrofuran - Google Patents [patents.google.com]
- 4. patents.justia.com [patents.justia.com]
- 5. CN102276559A - Method for synthesizing 3-hydroxymethyl tetrahydrofuran - Google Patents [patents.google.com]
Purification methods for separating 3-(Hydroxymethyl)oxolane-3-carbonitrile from byproducts
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the purification of 3-(Hydroxymethyl)oxolane-3-carbonitrile. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges in isolating this valuable synthetic intermediate. Given its high polarity, stemming from the hydroxyl and nitrile functional groups, standard purification protocols often require significant optimization. This document provides in-depth troubleshooting guides, detailed experimental protocols, and frequently asked questions to streamline your purification workflow.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial challenges encountered during the synthesis and purification of this compound.
Q1: What are the most common impurities I should expect in my crude reaction mixture?
A: The impurity profile depends heavily on the synthetic route. For cyanohydrin formation via the addition of cyanide to 3-oxotetrahydrofuran or the ring-opening of an oxaspiro[2.4]heptane derivative, you should anticipate:
-
Unreacted Starting Materials: 3-oxotetrahydrofuran or the parent epoxide.
-
Hydrolysis Byproducts: The nitrile group can hydrolyze under acidic or basic conditions to form the corresponding amide (3-(hydroxymethyl)oxolane-3-carboxamide) or carboxylic acid (3-(hydroxymethyl)oxolane-3-carboxylic acid).[1][2][3][4]
-
Excess Cyanide Salts: Reagents like KCN or NaCN used in the reaction.
-
Polymeric Material: Especially if reaction conditions are not carefully controlled.
Q2: My target compound is highly water-soluble and I have low recovery during my initial liquid-liquid extraction. How can I improve this?
A: This is the most common issue due to the compound's polarity. Standard extraction with immiscible organic solvents like ethyl acetate or dichloromethane is often inefficient. To improve recovery:
-
Increase the Ionic Strength of the Aqueous Phase: Saturate the aqueous layer with a salt, such as sodium chloride (NaCl) or ammonium sulfate. This process, known as "salting out," decreases the solubility of organic compounds in the aqueous phase and drives your product into the organic layer.[5]
-
Use a More Polar Extraction Solvent: If salting out is insufficient, perform a continuous or batch extraction with a more polar, partially water-miscible solvent like n-butanol.[5]
-
Evaporation: If the compound is stable and non-volatile, and impurities are non-volatile salts, you can consider removing the water under reduced pressure (lyophilization or rotary evaporation) and then triturating or extracting the solid residue with an organic solvent like acetonitrile or hot ethanol to dissolve your product while leaving the inorganic salts behind.[5]
Q3: My compound streaks severely or remains at the baseline during normal-phase (silica gel) thin-layer chromatography (TLC) and flash chromatography. What is happening?
A: This is a classic sign of a highly polar compound interacting too strongly with the polar silica gel stationary phase.[6] The silanol groups on the silica surface form strong hydrogen bonds with your compound's hydroxyl group, preventing it from moving with the less polar mobile phase. You will need to change your chromatography strategy.
Q4: What is the best chromatography technique for purifying this compound?
A: For highly polar molecules like this, Hydrophilic Interaction Liquid Chromatography (HILIC) is often the most effective technique.[7][8][9] HILIC uses a polar stationary phase (like standard silica gel) but with a reversed-phase type mobile phase system (e.g., acetonitrile/water).[9][10] This allows for the retention and separation of very polar compounds that are poorly retained in reversed-phase chromatography and immobile in normal-phase chromatography.[8][9] Reversed-phase (C18) chromatography can also be an option, but retention might be weak.
Q5: How can I effectively monitor the purification process?
A:
-
For TLC: Use HILIC-mode TLC. Pre-run your silica plate in a 5-10% water/acetonitrile mixture, dry it, and then use your HILIC mobile phase (e.g., 95:5 acetonitrile:water) for development. For visualization, use a stain that reacts with either the hydroxyl group or the nitrile, such as potassium permanganate or ceric ammonium molybdate (CAM).
-
For Column Fractions: Besides TLC, you can use LC-MS (Liquid Chromatography-Mass Spectrometry) for rapid identification of fractions containing the product's exact mass.[11] If your compound lacks a UV chromophore, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be used with HPLC.
Section 2: Troubleshooting Purification Workflows
This section provides detailed solutions and step-by-step protocols for common purification methods.
Workflow: Initial Workup & Liquid-Liquid Extraction (LLE)
The goal of the initial workup is to remove inorganic salts and other highly water-soluble impurities before concentrating on isolating the target molecule.
Troubleshooting Guide: Liquid-Liquid Extraction
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low yield in organic phase | The target compound is too polar and remains in the aqueous layer. | 1. Saturate the aqueous phase with NaCl ("salting out").2. Perform multiple extractions (5-7 times) with a larger total volume of solvent.3. Switch to a more polar solvent such as n-butanol.[5] |
| Emulsion formation | High concentration of salts or surfactants; vigorous shaking. | 1. Add brine (saturated NaCl solution) to break the emulsion.2. Gently invert the separatory funnel instead of shaking vigorously.3. Filter the entire mixture through a pad of Celite®. |
| Product precipitates at the interface | The compound may not be fully soluble in either phase under the current conditions. | 1. Add a small amount of a co-solvent like methanol or THF to the mixture to aid solubility.2. Isolate the precipitate by filtration, wash with water, and analyze separately. |
Workflow: Flash Column Chromatography
Chromatography is the most powerful method for separating the target compound from structurally similar byproducts. As discussed, HILIC is the recommended approach.
Hydrophilic Interaction Liquid Chromatography (HILIC) is a separation mode for highly polar compounds. It utilizes a polar stationary phase (like silica or diol) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of a polar solvent (water).[7][9] The polar analytes are thought to partition into a water-enriched layer that is partially immobilized on the stationary phase surface. Elution is achieved by increasing the concentration of the polar solvent (water), which disrupts this partitioning and allows the analyte to move through the column.[7]
Detailed Protocol: HILIC Flash Chromatography Purification
-
Sample Preparation:
-
After your aqueous workup, concentrate the crude organic extracts to an oil or solid.
-
Dissolve a small amount of the crude material in the initial mobile phase (e.g., 98:2 Acetonitrile:Water) for TLC analysis to determine the optimal gradient.
-
For column loading, adsorb the crude material onto a small amount of silica gel. To do this, dissolve the crude product in a minimal amount of a polar solvent (like methanol), add silica gel (2-3x the mass of the crude product), and concentrate to a dry, free-flowing powder using a rotary evaporator. This "dry loading" technique typically results in better separation.
-
-
Column Packing and Equilibration:
-
Use a pre-packed silica gel column or pack your own.
-
Equilibrate the column with the initial mobile phase (e.g., 98:2 Acetonitrile:Water) for at least 5-10 column volumes. This step is critical for creating the aqueous layer on the silica and ensuring reproducible results.[7]
-
-
Loading and Elution:
-
Carefully load the silica-adsorbed sample onto the top of the equilibrated column.
-
Begin elution with the initial mobile phase.
-
Run a gradient by slowly increasing the percentage of water. A typical gradient might be from 2% water to 20% water in acetonitrile over 10-15 column volumes.
-
-
Fraction Collection and Analysis:
-
Collect fractions and analyze them using a suitable TLC system (as described in the FAQs) and an appropriate stain.
-
Combine the pure fractions containing your product.
-
Remove the solvent under reduced pressure. Note that removing the final traces of water may require high vacuum or lyophilization.
-
Troubleshooting Guide: HILIC Flash Chromatography
| Problem | Probable Cause(s) | Recommended Solution(s) |
| No retention (product elutes in the void volume) | 1. Insufficient column equilibration.2. Mobile phase is too polar.3. Sample is not soluble in the mobile phase. | 1. Increase equilibration time to >10 column volumes.2. Start with a lower water percentage (e.g., 1-2%).3. Consider adding a buffer (e.g., ammonium acetate) to the mobile phase to improve peak shape. |
| Poor separation / Co-elution | 1. Gradient is too steep.2. Column is overloaded. | 1. Use a shallower gradient (e.g., increase water content by 0.5-1% per column volume).2. Reduce the amount of crude material loaded (typically 1-5% of the silica weight). |
| Broad, tailing peaks | 1. Secondary interactions with silica.2. pH effects. | 1. Add a small amount of an additive to the mobile phase, such as 0.1% acetic acid or 0.1% ammonium hydroxide, to suppress ionization of silanols or the analyte. |
Section 3: Purification Method Selection Guide
The choice of purification strategy depends on the scale of your reaction and the purity of your crude material. This flowchart provides a decision-making framework.
Caption: Decision tree for selecting a purification method.
Section 4: References
-
HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica. (2019, August 14). Biotage.
-
Very polar compound purification using aqueous normal-phase flash column chromatography. (2023, January 30). Biotage.
-
Separation of Polar Molecules. (2012, February 22). Sandia National Laboratories.
-
What can I use to purify polar reaction mixtures?. (2023, July 11). Biotage.
-
Chromatography to separate polar molecules?. (2022, January 28). Reddit.
-
Solvent Systems for Flash Column Chromatography. University of Rochester.
-
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025, June 18). Waters Blog.
-
Flash Chromatography: A Speedy Solution for Separation & Purification. (2023, July 3). Modus.
-
Solvent Extraction Techniques. Organomation.
-
Liquid-Liquid Extraction: An Overview. Syrris.
-
Liquid–liquid extraction. Wikipedia.
-
Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. (2025, May 23). Phenomenex.
-
How can I isolate a highly polar compound from an aqueous solution?. (2014, February 3). ResearchGate.
-
Reverse osmosis separation of polar organic compounds in aqueous solution. ACS Publications.
-
Hydrolysis of Nitriles. Organic Synthesis.
-
III Analytical Methods. Japan Environment and Children's Study.
-
Cyanation of Epoxides. ResearchGate.
-
Nitriles and hydroxynitriles. CIE A-Level Chemistry.
-
Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. (2007, September 15). Agilent.
-
Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation. (2024, February 26). Chemistry Steps.
-
Chemistry of Nitriles. (2024, September 30). LibreTexts.
-
Synthesis of 3-hydroxy-3-methylcyclobutanecarbonitrile: Application Notes and Protocols. Benchchem.
-
Hydroxynitrile - A level Chemistry Revision Notes. (2025, June 23). A-Level Chemistry.
-
Nitriles and hydroxynitriles. ThinkA.
Sources
- 1. Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. savemyexams.com [savemyexams.com]
- 4. thinka.ai [thinka.ai]
- 5. researchgate.net [researchgate.net]
- 6. blog.chromatographydirect.com [blog.chromatographydirect.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. biotage.com [biotage.com]
- 9. biotage.com [biotage.com]
- 10. reddit.com [reddit.com]
- 11. agilent.com [agilent.com]
Minimizing side reactions during the hydrolysis of oxolane nitriles
Topic: Minimizing Side Reactions in Tetrahydrofuran-carbonitrile Hydrolysis
Status: Active | Tier: L3 (Senior Scientist Support)
Core Directive: The Stability Paradox
Welcome to the Technical Support Center. You are likely here because standard hydrolysis protocols (refluxing HCl or NaOH) have failed you.
The Problem: Oxolane (tetrahydrofuran, THF) nitriles present a unique "stability paradox."
-
Acid Sensitivity: The oxolane ring is an ether. Under strong acidic conditions (especially Lewis acids or hot mineral acids), the ring oxygen protonates, turning the ring into a leaving group. This leads to ring-opening and polymerization.
-
Base Sensitivity (Stereochemistry): If your nitrile is at the C2 or C3 position, the
-proton is acidic. Strong bases required for hydrolysis often cause rapid epimerization (racemization) before the hydrolysis is complete.
The Solution: You must abandon "sledgehammer" chemistry (refluxing mineral acids/bases) in favor of "surgical" chemistry —specifically Alkaline Peroxide (Radziszewski) or Biocatalytic (Nitrilase) methods.
Troubleshooting Guide (FAQs)
Issue A: "My NMR shows a linear chain / alcohol / halogenated species instead of the ring."
-
Root Cause: You likely used HCl, HBr, or
. The acid protonated the ether oxygen. A nucleophile (water, halide, or the nitrile nitrogen itself) then attacked the -carbon, snapping the ring open. -
Corrective Action:
-
Immediate: Stop using mineral acids.
-
Protocol Switch: Move to Protocol A (Alkaline Peroxide) . The oxolane ring is generally stable to basic conditions (up to pH 12) because the ether oxygen cannot be protonated to form a leaving group.
-
Issue B: "I started with an enantiopure nitrile, but the product is racemic."
-
Diagnosis: Base-Catalyzed Epimerization.
-
Root Cause: You used a strong base (KOH/NaOH) at high temperatures. The
-proton of the nitrile is acidic ( , lowered by the inductive effect of the oxygen ring). The base deprotonated this position, destroying the stereocenter. -
Corrective Action:
-
Protocol Switch: Use Protocol B (Enzymatic Hydrolysis) . Nitrilases operate at neutral pH (7.0–8.0) and 30°C, completely avoiding the thermodynamic drive for racemization.
-
Alternative: If enzymes are unavailable, use Protocol A at
. The peroxide anion ( ) is a super-nucleophile—it attacks the nitrile carbon faster than the hydroxide ion removes the -proton.
-
Issue C: "The reaction stalled at the Amide. I can't get the Carboxylic Acid."
-
Diagnosis: The Amide Plateau.
-
Root Cause: Hydrolysis of Nitrile
Amide is fast; Amide Acid is slow. In the Radziszewski reaction, the mechanism stops explicitly at the amide unless forced. -
Corrective Action:
-
If using Protocol A: You must isolate the amide and treat it with a mild nitrosating agent (like
) to convert it to the acid without harsh conditions, or use a specific amidase enzyme. -
If using Protocol B: Select a "Nitrilase" (EC 3.5.5.1) rather than a "Nitrile Hydratase" (EC 4.2.1.84). Nitrilases convert Nitrile
Acid directly, bypassing the free amide intermediate.[3]
-
Strategic Decision Matrix
Use the following logic flow to select your experimental path.
Caption: Decision matrix for selecting the hydrolysis method based on substrate chirality and sensitivity.
Validated Protocols
Protocol A: Mild Chemical Hydrolysis (Radziszewski Reaction)
Best for: Achiral substrates or when enzymes are unavailable. Prevents ring opening.
Mechanism: The hydroperoxide anion (
Reagents:
-
Substrate: Oxolane nitrile (1.0 equiv)
-
Reagent: 30%
(10–20 equiv) -
Base:
(0.5–1.0 equiv) or dilute NaOH (catalytic) -
Solvent: DMSO or MeOH (to ensure homogeneity)
Step-by-Step:
-
Dissolution: Dissolve the nitrile in DMSO (preferred for rate) or MeOH.
-
Activation: Add
. Cool to 0°C. -
Addition: Add
dropwise. (Caution: Exothermic. Evolution of possible). -
Reaction: Allow to warm to Room Temperature (20–25°C). Stir for 1–4 hours.
-
Quench: Add saturated
to quench excess peroxide (Test with starch-iodide paper). -
Workup: Extract with EtOAc.
-
Result: Primary Amide . (To convert to acid: treat amide with
in mild acetic acid).
Protocol B: Enzymatic Hydrolysis (Nitrilase)
Best for: Chiral substrates (prevents racemization) and direct Acid formation.
Mechanism: Nitrilase enzymes (EC 3.5.5.1) use a Cysteine-Glutamate-Lysine catalytic triad to hydrolyze the nitrile directly to the acid and ammonia, bypassing the free amide.
Reagents:
-
Enzyme: Commercial Nitrilase screening kit (e.g., from Codexis or Almac). Look for specificity toward aliphatic nitriles.
-
Buffer: Phosphate buffer (100 mM, pH 7.2).
-
Solvent: 5–10% v/v Methanol or DMSO (co-solvent to improve solubility).
Step-by-Step:
-
Preparation: Suspend the lyophilized enzyme (10–50 mg) in Buffer (10 mL).
-
Substrate: Dissolve nitrile in the co-solvent. Add to the buffer mixture. Final concentration should be 10–50 mM.
-
Incubation: Shake at 30°C at 200 rpm.
-
Monitoring: Monitor by HPLC (Reverse Phase) every 2 hours.
-
Workup: Acidify to pH 2 with dilute HCl (Caution: Do this quickly and extract immediately to avoid ring opening). Extract with ether/DCM.
-
Result: Carboxylic Acid with >98% ee retention.
Mechanistic Visualization: The Acid Trap
Understanding why your reaction failed is critical. The diagram below illustrates the ring-opening pathway you must avoid.
Caption: Mechanism of acid-catalyzed ring opening. Protonation of the ether oxygen activates the ring for nucleophilic cleavage.
References
-
Radziszewski Reaction Mechanism: Wiberg, K. B. (1953). The Mechanism of the Reaction of Nitriles with Alkaline Hydrogen Peroxide. Journal of the American Chemical Society.[4] Link
- Oxolane Ring Stability: Katritzky, A. R., et al. (2010). Heterocyclic Chemistry. (Standard text confirming ether sensitivity to acid hydrolysis).
-
Enzymatic Hydrolysis: Martınkova, L., & Kren, V. (2010). Nitrile- and Amide-converting Microbial Enzymes in Organic Synthesis. Current Organic Chemistry. Link
-
Peroxide Method Utility: McIsaac, J. E., et al. (1971). The Mechanism of the Reaction of Nitriles with Alkaline Hydrogen Peroxide. The Journal of Organic Chemistry. Link
-
Nitrilase Specificity: Gong, J. S., et al. (2012). Nitrilases in Nitrile Biocatalysis: Recent Progress and Biotechnological Applications. Microbial Cell Factories. Link
Sources
Technical Guide: Solubilization Strategies for 3-(Hydroxymethyl)oxolane-3-carbonitrile
[1][2][3]
Executive Summary
This compound presents a unique solubility profile due to its quaternary carbon center at position 3, which hosts both a polar hydroxymethyl group (
This guide provides a root-cause analysis of these solubility failures and actionable protocols to overcome them.
Part 1: Diagnostic & Physicochemical Baselines[1][3]
Before attempting solubilization, you must characterize the failure mode.[3] This molecule typically exhibits "false solubility"—appearing soluble initially before slowly phase-separating into a micro-emulsion or precipitate.[1][3]
The Physicochemical Barrier
The difficulty arises from the Enthalpy-Entropy Compensation :
-
The Nitrile Dipole: The
group has a strong dipole moment (~3.9 D).[1][3] In the solid or neat oil phase, these molecules align strongly with each other via dipole-dipole interactions.[1][3] Breaking these intermolecular forces requires significant energy.[1][3] -
The Hydrophobic Effect: While the
group can hydrogen bond with water, the oxolane ring and the quaternary center create a hydrophobic patch.[1][3] In pure water, the water molecules form an ordered "cage" (clathrate-like structure) around this hydrophobic region, which is entropically unfavorable.[2][3]
Table 1: Estimated Physicochemical Properties
| Property | Value (Approx.) | Implication for Solubility |
| Molecular Weight | ~127.14 g/mol | Small molecule; kinetics of dissolution should be fast.[1][2][3] |
| LogP (Octanol/Water) | -0.5 to 0.5 | "Goldilocks" zone: Too polar for pure hexane, often too lipophilic for pure water at high conc.[1][2][3] |
| H-Bond Donors | 1 ( | Limited interaction with water network.[2][3] |
| H-Bond Acceptors | 3 (Ether O, Nitrile N, Alcohol O) | Good candidate for cosolvents like DMSO.[1][2][3] |
| pKa | Non-ionizable | pH adjustment will NOT improve solubility (unlike amines/acids).[1][2][3] |
Part 2: Troubleshooting & Solubilization Protocols
FAQ 1: "I added water directly to the solid/oil, and it formed a sticky gum. What happened?"
Diagnosis: You encountered the "Gelling Effect." Adding water directly to the neat compound causes the surface layer to hydrate partially, forming a viscous gel barrier that prevents water from penetrating the bulk material.[1][3]
The Fix: The "Pre-Solvation" Technique Never add water directly to the neat compound for high-concentration stocks.[1] You must disrupt the lattice/intermolecular forces with a water-miscible organic solvent first.[1][3]
Protocol A: Standard Stock Preparation (100 mM)
-
Dissolve completely in 100% DMSO (Dimethyl sulfoxide) to reach a concentration of 500 mM .
-
Sonicate for 5 minutes at ambient temperature to ensure a true solution (no micro-aggregates).
-
Dilute this stock into your aqueous buffer.
FAQ 2: "My solution precipitates when I dilute the DMSO stock into PBS. How do I stop this?"
Diagnosis: This is "Solvent Shock" (Kinetic Precipitation).[1][2][3] Rapidly introducing a hydrophobic-rich solute into a high-salt environment (PBS) causes the hydration shell to collapse before the solute can disperse.[1][2]
The Fix: Intermediate Polarity & Cosolvents You need a "bridge" between the organic stock and the aqueous buffer.[1][3]
Protocol B: The Stepwise Dilution Method Use this for sensitive biological assays (Cell culture, Enzyme inhibition).[2]
-
Prepare Stock: 100 mM in DMSO.
-
Prepare "Dosing Solvent": 50% PEG-400 (Polyethylene Glycol) / 50% Water.[1][2][3]
-
Intermediate Step: Dilute the DMSO stock 1:10 into the Dosing Solvent .
-
Final Dilution: Dilute this mixture into your assay buffer (PBS/Media) to the final concentration.
Visualization of Solubilization Workflow
Figure 1: Decision tree for solubilizing moderately polar oxolane derivatives. Note the critical divergence at high concentrations requiring co-solubilizers.[1]
FAQ 3: "I need to dose this In Vivo (Animal Studies). I cannot use 10% DMSO. What now?"
Diagnosis: Toxicity limits of cosolvents. For animal studies, high DMSO causes hemolysis.[1][2][3] You need a Carrier System .[1][3]
The Fix: Cyclodextrin Complexation The oxolane ring fits well into the hydrophobic cavity of Beta-Cyclodextrin derivatives.[1]
Protocol C: HP-β-CD Formulation (Self-Validating)
Part 3: Advanced Troubleshooting (The "Why" and "What If")
Effect of pH and Salt[3][4]
-
pH: As noted in Table 1, this molecule lacks ionizable groups in the physiological range (pH 2-10).[1][2][3] Do not waste time adjusting pH to improve solubility; it will only risk hydrolyzing the nitrile to a carboxylic acid (which would change the compound entirely).
-
Salting Out: High salt concentrations (e.g., 10x PBS, Krebs buffer) drastically reduce the solubility of this compound.[2][3] Always dilute into the lowest salt concentration buffer your assay can tolerate.[1][3]
Stability Warning: The Nitrile Hydrolysis
In aqueous solutions, especially at extreme pH or elevated temperatures, the nitrile group (
-
Storage: Store aqueous stocks at -20°C.
-
Shelf-life: Use aqueous dilutions within 24 hours.
Mechanism of Solubility Enhancement via Cyclodextrin
Figure 2: Schematic of Host-Guest complexation.[1][2][3] The lipophilic oxolane ring enters the cyclodextrin cavity, shielding it from water while the cyclodextrin's outer hydroxyls interact with the solvent.[3]
References
-
Lipinski, C. A., et al. (2001).[2][3] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[1][3] Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1][2][3]
-
Loftsson, T., & Brewster, M. E. (2010).[2][3] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[1][2][3]
-
PubChem Compound Summary. (2024). Tetrahydrofuran-3-carbonitrile derivatives and physicochemical properties. National Library of Medicine.[1][3] [2]
-
MilliporeSigma Technical Library. (2023). Solubilization Strategies for Hydrophobic Compounds in Aqueous Buffers.
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for this compound before handling, as nitriles can be hazardous.[1][2]
Validation & Comparative
A Comparative Guide to the ¹³C NMR Chemical Shifts of 3-(Hydroxymethyl)oxolane-3-carbonitrile
In the landscape of modern drug discovery and organic synthesis, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, serves as a cornerstone technique for mapping the carbon framework of a molecule. This guide provides an in-depth analysis of the predicted ¹³C NMR chemical shifts for 3-(Hydroxymethyl)oxolane-3-carbonitrile, a substituted tetrahydrofuran derivative. By juxtaposing this data with experimentally determined values for analogous structures, we aim to offer researchers a robust framework for spectral interpretation and structural verification.
The Foundational Role of ¹³C NMR in Structural Chemistry
Carbon-13 NMR spectroscopy provides direct insight into the chemical environment of each carbon atom within a molecule. The chemical shift (δ), reported in parts per million (ppm), is highly sensitive to the electronic environment, which is influenced by factors such as hybridization, shielding, and the electronegativity of neighboring atoms.[1][2] For a molecule like this compound, which possesses a quaternary carbon, a nitrile group, a primary alcohol, and an ether linkage, each carbon atom resides in a unique electronic environment, giving rise to a distinct signal in the ¹³C NMR spectrum.
Predicted and Comparative ¹³C NMR Data
| Carbon Atom | This compound (Predicted, CDCl₃) | 3-Hydroxytetrahydrofuran (Experimental, CDCl₃) | Tetrahydrofuran (Experimental, CDCl₃) |
| C2 | ~72 ppm | 73.1 ppm | 68.7 ppm |
| C3 | ~45 ppm | 70.2 ppm | 26.4 ppm |
| C4 | ~28 ppm | 34.5 ppm | 26.4 ppm |
| C5 | ~68 ppm | 67.9 ppm | 68.7 ppm |
| -CH₂OH | ~65 ppm | - | - |
| -CN | ~120 ppm | - | - |
Note: Predicted values are estimations and may vary from experimental results. Experimental data for 3-hydroxytetrahydrofuran is sourced from ChemicalBook[3] and for tetrahydrofuran from various sources.
Analysis of Substituent Effects on Chemical Shifts
The predicted chemical shifts for this compound can be rationalized by considering the influence of the hydroxymethyl and carbonitrile groups on the tetrahydrofuran ring.
-
C2 and C5 (α-carbons to the ether oxygen): These carbons are expected to have the most downfield shifts among the ring carbons due to the strong deshielding effect of the electronegative oxygen atom.[1] Their predicted values of approximately 72 ppm and 68 ppm are in line with the experimental values observed for the parent tetrahydrofuran and 3-hydroxytetrahydrofuran.
-
C3 (Quaternary Carbon): The substitution of two hydrogen atoms on C3 with a hydroxymethyl and a carbonitrile group dramatically alters its chemical environment. The presence of two electron-withdrawing groups is expected to shift this carbon downfield relative to the C3 in unsubstituted tetrahydrofuran (26.4 ppm). However, the α-effect of the nitrile and β-effect of the hydroxyl group, combined with its quaternary nature, leads to a predicted shift of around 45 ppm.
-
C4 (β-carbon): This carbon is β to the substituents at C3. The substituent effects are attenuated with distance, so its chemical shift is predicted to be around 28 ppm, slightly upfield from the C4 in 3-hydroxytetrahydrofuran (34.5 ppm), potentially due to conformational changes induced by the bulky C3 substituents.
-
Hydroxymethyl Carbon (-CH₂OH): The carbon of the hydroxymethyl group is attached to an electronegative oxygen atom, placing its predicted chemical shift in the typical range for alcohols at approximately 65 ppm.[4]
-
Nitrile Carbon (-CN): The carbon of the nitrile group is sp-hybridized and part of a polar triple bond, resulting in a significant downfield shift to around 120 ppm, which is characteristic for nitriles.[4]
Experimental Protocol for ¹³C NMR Spectrum Acquisition
To obtain a high-quality ¹³C NMR spectrum of this compound, the following protocol is recommended:
-
Sample Preparation:
-
Dissolve approximately 20-50 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). The use of a deuterated solvent is crucial to avoid large solvent signals that can obscure the analyte signals.[5]
-
Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0 ppm.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Parameters (for a 400 MHz Spectrometer):
-
Nucleus: ¹³C
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).
-
Acquisition Time (AQ): ~1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds. A longer delay is important for accurate integration of quaternary carbons, which have longer relaxation times.
-
Number of Scans (NS): Due to the low natural abundance of ¹³C (1.1%), a larger number of scans is required compared to ¹H NMR. Typically, 1024 to 4096 scans are necessary to achieve a good signal-to-noise ratio.
-
Spectral Width (SW): A spectral width of approximately 240 ppm (from -10 to 230 ppm) is sufficient to cover the expected chemical shift range.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Baseline correct the spectrum.
-
Reference the spectrum to the TMS signal at 0 ppm.
-
Visualizing the Molecular Structure and Experimental Workflow
To aid in the correlation of the NMR data with the molecular structure, a diagram with numbered carbons is provided below.
Caption: General workflow for ¹³C NMR analysis.
Conclusion
This guide provides a comprehensive overview of the expected ¹³C NMR chemical shifts for this compound. By understanding the underlying principles of substituent effects and following a robust experimental protocol, researchers can confidently utilize ¹³C NMR spectroscopy to verify the structure of this and other novel compounds. The provided predicted data and comparative analysis serve as a valuable reference for spectral interpretation in the absence of a definitive experimental spectrum.
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.
-
Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 30). Interpreting C-13 NMR Spectra. Retrieved from [Link]
Sources
FTIR Profiling of Nitrile-Bearing Oxolane Alcohols: A Comparative Analytical Guide
Executive Summary
The simultaneous analysis of nitrile (-C≡N) and hydroxyl (-OH) functional groups on an oxolane (tetrahydrofuran) scaffold is a critical quality attribute (CQA) workflow in the synthesis of nucleoside analogs and complex pharmaceutical intermediates. While the nitrile group offers a distinct spectral signature in the "silent region" (2000–2500 cm⁻¹), the hydroxyl group’s propensity for both inter- and intramolecular hydrogen bonding creates complex spectral broadening that can obscure quantitative data.
This guide evaluates the performance of ATR-FTIR (Attenuated Total Reflectance) as the primary analytical "product" against its two strongest alternatives: Transmission FTIR (Solution Phase) and Raman Spectroscopy .
Part 1: Technical Comparison & Performance Metrics
In the context of oxolane derivatives, the choice of analytical technique dictates the resolution of the hydrogen-bonding network and the limit of detection (LOD) for the nitrile moiety.
Comparative Performance Matrix
| Feature | ATR-FTIR (The Standard) | Transmission FTIR (Solution) | Raman Spectroscopy (Alternative) |
| Primary Utility | Rapid QC, Solid/Liquid Neat Analysis | H-Bond Mechanism Elucidation | Nitrile Quantification & Specificity |
| Nitrile Sensitivity | Medium (Dipole change is moderate) | Medium | High (Strong polarizability change) |
| Hydroxyl Sensitivity | High (Strong dipole change) | High | Low (Weak scatterer) |
| H-Bond Resolution | Low (Dominant intermolecular bonds) | High (Can dilute to isolate intramolecular) | N/A (Not ideal for OH study) |
| Sample Prep | None (Direct contact) | High (Solvent selection/pathlength) | Low (Glass vial/capillary) |
| Interference | Atmospheric CO₂/H₂O | Solvent cut-off windows | Fluorescence (if impurities present) |
The "Product" Assessment: ATR-FTIR
-
Strengths: ATR is the industry workhorse for oxolane derivatives because it requires zero sample preparation. It effectively captures the C-O-C ring stretches (1050–1100 cm⁻¹) and the strong OH stretch.
-
Weakness: The depth of penetration (
) in ATR is wavelength-dependent ( ). This causes the high-wavenumber OH region (~3400 cm⁻¹) to have a lower effective pathlength than the fingerprint region, potentially skewing quantitative ratios if not corrected. Furthermore, neat samples are dominated by intermolecular hydrogen bonding, masking the subtle intramolecular interactions between the OH and the oxolane ring oxygen.
The Alternative: Raman Spectroscopy
-
Why use it: The nitrile stretch (-C≡N) is often weak in FTIR but is a super-scatterer in Raman due to the high polarizability of the triple bond electrons. If the specific oxolane derivative has a low nitrile concentration or is in a complex matrix, Raman provides superior signal-to-noise for this specific group.
Part 2: Deep Dive – Spectral Characteristics
1. The Nitrile Peak (-C≡N)
-
Position: 2230 – 2260 cm⁻¹.
-
Oxolane Context: In saturated oxolane rings, the nitrile peak is typically sharp and located near 2240–2250 cm⁻¹ .
-
Shift Factors:
-
Electron Withdrawing Groups (EWG): If the nitrile is alpha to an oxygen (e.g., cyanohydrin derivative), the peak shifts to higher wavenumbers (~2255+ cm⁻¹) due to the inductive effect shortening the C≡N bond.
-
Conjugation: If the oxolane ring contains unsaturation (becoming a dihydrofuran) conjugated with the nitrile, the peak shifts to lower wavenumbers (~2215–2225 cm⁻¹) and increases significantly in intensity.
-
2. The Hydroxyl Peak (-OH) & The Oxolane Ring Interaction
The hydroxyl group on an oxolane ring is unique because the ring oxygen (ether linkage) acts as an internal hydrogen bond acceptor.
-
Free Hydroxyl: Sharp band at 3600–3650 cm⁻¹ . (Rarely seen in neat ATR spectra).
-
Intermolecular H-Bonding (Self-Association): Broad, intense band centered at 3300–3400 cm⁻¹ . This dominates the neat spectrum.
-
Intramolecular H-Bonding: A shoulder or distinct peak around 3450–3550 cm⁻¹ .
-
Mechanism:[1] The hydroxyl proton donates to the lone pair of the oxolane ring oxygen. This forms a stable 5-membered (if OH is
) or 6-membered (if OH is ) pseudo-ring. This interaction is concentration-independent, unlike intermolecular bonding.
-
3. The Oxolane Fingerprint
-
C-O-C Symmetric Stretch: 1060–1100 cm⁻¹ . This is the diagnostic band for the tetrahydrofuran ring. Changes in this band often indicate ring opening or significant conformational stress.
Part 3: Experimental Protocol
To rigorously distinguish between intermolecular self-association and the specific intramolecular interaction with the oxolane ring, a Dilution Study using Transmission FTIR is required.
Protocol: Dilution Study for H-Bond Deconvolution
-
Objective: Isolate the intramolecular H-bond peak by eliminating intermolecular interactions.
-
Solvent: Carbon Tetrachloride (
) or Dichloromethane ( ). Note: is spectroscopically transparent in the OH region but toxic; DCM is a safer alternative but has masking peaks.
Step-by-Step Workflow:
-
Preparation: Prepare a stock solution of the oxolane derivative at 0.1 M.
-
Acquisition (High Conc): Inject into a liquid cell (CaF₂ windows, 0.1–0.5 mm pathlength). Scan. Result: Dominant broad peak at 3350 cm⁻¹ (Intermolecular).
-
Serial Dilution: Dilute stock to 0.01 M, 0.001 M, and 0.0001 M.
-
Acquisition (Low Conc): Scan each dilution. Increase scans (e.g., from 16 to 64) as concentration drops to maintain S/N ratio.
-
Analysis:
-
As concentration drops, the broad band at 3350 cm⁻¹ will vanish.
-
A sharper band at 3450–3550 cm⁻¹ (Intramolecular bound) and/or 3600+ cm⁻¹ (Free) will emerge and remain constant in position.
-
Part 4: Visualizations
Diagram 1: Analytical Decision Workflow
This flowchart guides the researcher in selecting the correct modality (ATR vs. Transmission vs. Raman) based on the specific analytical goal.
Caption: Decision matrix for selecting the optimal spectroscopic technique based on specific analytical requirements for oxolane derivatives.
Diagram 2: Spectral Logic for Hydroxyl Assignment
A logic tree for interpreting the hydroxyl region shifts in oxolane derivatives.
Caption: Interpretation logic for assigning hydroxyl peaks based on wavenumber position and behavior during dilution.
References
-
Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles. Retrieved from
-
National Institutes of Health (NIH). (2010). FTIR spectral study of intramolecular hydrogen bonding in thromboxane A2 receptor agonist. Retrieved from
-
Mettler Toledo. (n.d.). IR vs Raman Spectroscopy: Advantages & Limitations. Retrieved from
-
Lab Manager. (2024). FTIR vs Raman Spectroscopy: Which Technique Suits Your Analysis?. Retrieved from
-
Royal Society of Chemistry. (2021). IR linewidth and intensity amplifications of nitrile vibrations. Retrieved from
Sources
A Comparative Guide to Tetrahydrofuran (THF) and its Analogue 2-Methyltetrahydrofuran (2-MeTHF) in Chemical Synthesis
This guide provides an in-depth technical comparison of Tetrahydrofuran (THF), the foundational oxolane scaffold, and its prominent, bio-based alternative, 2-Methyltetrahydrofuran (2-MeTHF). We will explore the nuanced differences in their physicochemical properties, performance in critical synthetic reactions, and their roles as structural motifs in medicinal chemistry. This document is intended for researchers, chemists, and process development professionals seeking to optimize solvent selection for enhanced reaction efficiency, safety, and sustainability.
A crucial point of nomenclature must be addressed from the outset: Oxolane is the preferred IUPAC name for Tetrahydrofuran (THF) .[1][2][3][4][5] Therefore, a direct comparison would be redundant. This guide instead interprets the topic as a comparative study of THF—the most common oxolane scaffold—against its methylated analogue, 2-MeTHF, which has emerged as a compelling alternative in both academic and industrial settings.[6][7]
Physicochemical Properties: A Tale of Two Ethers
The selection of a solvent is governed by its physical and chemical properties. While THF and 2-MeTHF are structurally similar, the addition of a single methyl group imparts significant, field-proven differences in behavior.
The primary causality for these differences lies in two factors:
-
Increased Hydrophobicity: The methyl group in 2-MeTHF reduces its ability to form hydrogen bonds with water, leading to limited miscibility.
-
Steric Hindrance: The methyl group sterically shields the adjacent α-protons and the ether oxygen, influencing the molecule's stability and coordinating ability.
A summary of their key properties is presented below:
| Property | Tetrahydrofuran (THF) | 2-Methyltetrahydrofuran (2-MeTHF) | Rationale for Difference & Impact |
| Formula | C₄H₈O | C₅H₁₀O | Additional methyl group increases molecular weight. |
| Boiling Point | 66 °C (151 °F)[1] | ~80 °C (176 °F)[6] | Higher molecular weight and altered intermolecular forces allow for a wider operational temperature range and more efficient reflux. |
| Water Solubility | Miscible[1][8] | Limited miscibility (~14 g/100 g); "inversely soluble" (solubility decreases with heat).[6][9][10] | The methyl group's hydrophobicity is key. This property dramatically simplifies aqueous workups via phase separation, often eliminating the need for co-solvents.[11][12] |
| Source | Petrochemical-based (typically from 1,4-butanediol).[2][8] | Primarily bio-based, derived from renewable feedstocks like corncobs and bagasse.[13][14][15] | 2-MeTHF is considered a "greener" solvent, aligning with sustainability goals in the pharmaceutical and chemical industries.[9][14][16] |
| Lewis Basicity | Strong | Moderate-Strong | The Lewis basicity order is generally considered THF > 2-MeTHF > Diethyl Ether.[9][11][17] This affects the ability to solvate and stabilize organometallic reagents. |
| Stability to Base | Susceptible to α-deprotonation by strong bases (e.g., n-BuLi), leading to decomposition.[10][12] | More resistant to α-deprotonation due to steric hindrance from the methyl group.[10][12] | 2-MeTHF offers significantly greater stability in the presence of highly basic organometallic reagents, allowing reactions to be run at higher temperatures.[7][10] |
Performance in Synthesis: The Solvent's Decisive Role
The choice between THF and 2-MeTHF can profoundly impact reaction outcomes, particularly in the realm of organometallic chemistry.
Grignard and Organolithium Reactions
Both THF and 2-MeTHF are excellent solvents for organometallic reagents due to the Lewis basicity of the ether oxygen, which coordinates with the metal center (e.g., Mg, Li) to form stable complexes.[1][2]
-
In THF: It is the classic, well-understood solvent for these reactions.[1] However, its utility is limited by its low boiling point and its propensity to be deprotonated and degraded by very strong bases, such as organolithiums, especially at temperatures above -20 °C.[10][12]
-
In 2-MeTHF: This solvent is often a superior choice.[11] Its enhanced stability allows for reactions at higher temperatures, which can be crucial for forming challenging Grignard reagents or for driving sluggish reactions to completion.[10] Furthermore, its limited water miscibility is a significant practical advantage. During aqueous quenching and workup, a clean phase separation occurs, simplifying the extraction of the desired product and reducing the overall volume of organic waste.[10][11]
Safety Profile: The Peroxide Problem
A critical and non-negotiable aspect of using ether solvents is the risk of forming explosive peroxides upon exposure to air and light.[18][19]
-
Mechanism: Peroxide formation proceeds via a free-radical mechanism at the α-carbon atoms.
-
Hazard: These peroxides are often less volatile than the parent ether and can concentrate to explosive levels during distillation or evaporation.[20]
-
Comparison: Both THF and 2-MeTHF are capable of forming peroxides and must be handled with care.[9] While the methyl group in 2-MeTHF provides enhanced stability against bases, it does not prevent peroxide formation. Some highly substituted ethers, like Cyclopentyl methyl ether (CPME) or 2,2,5,5-Tetramethyltetrahydrofuran, show a much higher resistance to peroxide formation due to greater steric hindrance.[13][21]
It is mandatory to test for peroxides in any previously opened container of THF or 2-MeTHF before heating or concentration.
Caption: General mechanism of peroxide formation in THF and 2-MeTHF.
The Oxolane Scaffold in Medicinal Chemistry
Beyond its role as a solvent, the tetrahydrofuran ring is a privileged scaffold found in a multitude of natural products and FDA-approved pharmaceuticals.[1][22] Its incorporation into a molecule is a deliberate design choice to modulate physicochemical and pharmacokinetic properties.
-
Improved Solubility and Polarity: The ether oxygen can act as a hydrogen bond acceptor, often improving the aqueous solubility of a drug candidate, which is critical for bioavailability.
-
Metabolic Stability: The cyclic ether motif can be more resistant to metabolic degradation compared to linear ethers or alkyl chains.
-
Structural Rigidity: The five-membered ring introduces a degree of conformational constraint, which can be crucial for locking a molecule into the bioactive conformation required for binding to a biological target.
Examples of FDA-Approved Drugs Containing a THF Moiety:
-
Eribulin (Halaven): A complex polyketide-derived anticancer agent where multiple THF rings are integral to its structure and function.[1]
-
Darunavir (Prezista): An antiretroviral protease inhibitor used to treat HIV/AIDS.[23][24]
-
Terazosin (Hytrin): An alpha blocker used to treat symptoms of an enlarged prostate and high blood pressure.[23][24]
Key Experimental Protocols
Adherence to validated protocols is paramount for safety and reproducibility.
Protocol 1: Qualitative Testing for Peroxides (KI Method)
This protocol is a sensitive method to detect the presence of hydroperoxides in ether solvents.[25] A positive result indicates a hazardous level of peroxides, and the solvent should not be used until it is properly treated or should be disposed of.
Materials:
-
Sample of ether to be tested (e.g., THF, 2-MeTHF)
-
Glacial acetic acid
-
Potassium iodide (KI), solid
-
Two clean, dry test tubes
Procedure:
-
Prepare Reagent: In a test tube, add approximately 100 mg of solid potassium iodide to 1 mL of glacial acetic acid. Agitate to dissolve. This solution should be prepared fresh.
-
Add Sample: In a second test tube, add 1 mL of the ether solvent to be tested.
-
Combine and Observe: Add the KI/acetic acid solution from step 1 to the ether sample in step 2.
-
Interpret Results:
-
No color change (or pale yellow): Peroxide levels are low (< 0.005%). The solvent is likely safe for most uses but should still be handled with care.[25]
-
Bright Yellow to Brown: A high and hazardous concentration of peroxides is present (> 0.1%).[25] DO NOT HEAT OR CONCENTRATE THIS SOLVENT. The solvent must be decontaminated or disposed of according to institutional safety protocols.
-
Protocol 2: Comparative Workup of a Grignard Reaction
This workflow highlights the practical advantage of 2-MeTHF's limited water miscibility.
Reaction: Phenylmagnesium bromide + Acetone → 2-Phenyl-2-propanol
-
Reaction Setup: The Grignard reaction is performed under standard anhydrous conditions in either THF or 2-MeTHF.
-
Quenching (Standard Procedure): The reaction mixture is cooled in an ice bath and slowly quenched by the addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Workup and Extraction:
-
Using THF: After quenching, the resulting mixture is often a single homogeneous phase or a poorly separated emulsion. A second, water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate) must be added to extract the product. The layers are separated, and the aqueous layer is typically extracted two more times with the second solvent. The combined organic layers are then washed with brine, dried over an anhydrous salt (e.g., MgSO₄), filtered, and concentrated. This process is solvent- and time-intensive.
-
Using 2-MeTHF: After quenching, the mixture will spontaneously separate into two distinct layers: an upper organic (2-MeTHF) layer containing the product and a lower aqueous layer.[11] The layers are cleanly separated. The aqueous layer may be washed once with a small amount of fresh 2-MeTHF to ensure complete recovery. The combined organic layers are then washed with brine, dried, filtered, and concentrated. This procedure eliminates the need for a second extraction solvent, simplifying the process and reducing waste.[12]
-
Caption: Simplified decision workflow for selecting THF vs. 2-MeTHF.
Conclusion and Recommendations
While Tetrahydrofuran (THF) remains a versatile and effective laboratory solvent, its bio-derived counterpart, 2-Methyltetrahydrofuran (2-MeTHF), presents a compelling suite of advantages that align with the modern principles of green and efficient chemistry.
-
Choose THF when a well-established, lower-boiling point, water-miscible polar aprotic solvent is required for reactions that do not involve highly aggressive bases or require complex aqueous extractions.
-
Choose 2-MeTHF for organometallic reactions involving strong bases, for reactions requiring higher temperatures, or when simplifying the downstream processing through easy phase separation is a priority. Its derivation from renewable resources also makes it the environmentally preferable choice.[16][26]
The selection between these two oxolane-based solvents is not merely a substitution but a strategic decision. By understanding the causal relationships between their structures and properties, researchers can enhance the safety, efficiency, and sustainability of their synthetic endeavors.
References
-
Wikipedia. Tetrahydrofuran. [Link]
-
PharmaCompass. (2025, December 28). 2-MeTHF vs. THF: Which Solvent is Right for Your Pharmaceutical Synthesis?[Link]
-
ResearchGate. (2025, August 12). Green Chemistry: What sustainable solvent systems can replace traditional organic solvents in industrial chemical processes?[Link]
-
Ningbo Innopharmchem Co., Ltd. (2026, January 29). The Chemistry of Tetrahydrofuran (THF): Understanding Its Properties and Synthesis. [Link]
-
Filo. (2025, October 11). IUPAC Name of Tetrahydrofuran (THF). [Link]
-
Merck Millipore. Greener Solvent Alternatives: 2-Methyltetrahydrofuran (Methyl THF). [Link]
-
FooDB. (2011, September 21). Showing Compound Tetrahydrofuran (FDB021917). [Link]
-
University of British Columbia Safety & Risk Services. (2017, November 27). Working Safely with Peroxide Forming Compounds. [Link]
-
Scientific Laboratory Supplies. Sustainable and safer solvent alternatives. [Link]
-
Aycock, D. F. (2007). Solvent Applications of 2-Methyltetrahydrofuran in Organometallic and Biphasic Reactions. Organic Process Research & Development, 11(1), 156–159. [Link]
-
Byrne, F. P., et al. (2019). Safer bio-based solvents to replace toluene and tetrahydrofuran for the biocatalyzed synthesis of polyesters. RSC Advances, 9(13), 7436–7446. [Link]
-
Mei, Y., et al. (2025, August 16). Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. ChemMedChem. [Link]
-
R Discovery. (2025, July 30). Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. [Link]
-
Pace, V., et al. (2017). Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry. Monatshefte für Chemie - Chemical Monthly, 148(1), 37–48. [Link]
-
ResearchGate. (2025, August 7). Solvent Applications of 2-Methyltetrahydrofuran in Organometallic and Biphasic Reactions. [Link]
-
SpringerLink. (2016, December 7). Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry. [Link]
-
Western Sydney University. Ethers and peroxide forming compounds. [Link]
-
ScienceMadness.org. (2022, January 29). 2-methyltetrahydrofuran interchangeability. [Link]
-
PubChem. Tetrahydrofuran. [Link]
-
NIST WebBook. Tetrahydrofuran. [Link]
-
Rieke Metals. (2016, September 15). Going green with 2-methyltetrahydrofuran (2-MeTHF). [Link]
-
Missouri S&T Environmental Health and Safety. Appendix A Peroxide Test Protocol. [Link]
-
Shree Vissnu Scientific Company. (2024, June 28). Tetrahydrofuran (THF), or oxolane, is an organic compound...[Link]
-
MDPI. (2022, February 3). The Tetrahydrofuran Motif in Polyketide Marine Drugs. [Link]
-
American Chemical Society. (2015, July 28). Tetrahydrofuran. [Link]
-
Reddit. (2020, July 22). Testing for presence of peroxides in ether solvents. [Link]
-
Yale Environmental Health & Safety. (2019, August 26). Peroxide Forming Solvents. [Link]
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Safety Operating Guide
Personal protective equipment for handling 3-(Hydroxymethyl)oxolane-3-carbonitrile
Topic: Personal protective equipment for handling 3-(Hydroxymethyl)oxolane-3-carbonitrile Content Type: Operational Safety & Logistics Guide Audience: Researchers, Drug Development Scientists
CAS Number: 1537271-57-0 Synonyms: 3-(Hydroxymethyl)tetrahydrofuran-3-carbonitrile; 3-Cyano-3-(hydroxymethyl)tetrahydrofuran Molecular Formula: C₆H₉NO₂
Executive Safety Summary (Emergency Card)
This section is designed for immediate reference during spills or exposure.
| Critical Hazard | Immediate Action |
| Acute Toxicity (Nitrile) | Inhalation: Move to fresh air immediately. Skin: Wash with soap/water for 15 min.[1] Ingestion: Do NOT induce vomiting. Seek medical attention (suspect metabolic cyanide release).[2][3][4] |
| Peroxide Formation | Storage: Store under inert gas (Argon/Nitrogen). Test for peroxides before distillation or concentration. |
| Eye/Skin Irritation | Eyes: Rinse cautiously with water for 15 minutes.[1][5][6] Remove contact lenses.[1][4][5][6] |
| Flammability | Fire: Use CO₂, dry chemical, or alcohol-resistant foam. Do not use high-volume water jet. |
Chemical Risk Profile & Mechanism of Toxicity
To handle this compound safely, one must understand the synergistic risks of its functional groups. It is not merely "another organic intermediate"; it combines the neurotoxic potential of nitriles with the instability of ethers.
A. The Nitrile Moiety (-CN)
Unlike simple cyanide salts (e.g., KCN), aliphatic nitriles like this compound do not release cyanide immediately upon contact. They undergo hepatic metabolism (via Cytochrome P450 enzymes) to release cyanide ions slowly over time [1].
-
Implication: Symptoms of poisoning (headache, dizziness, weakness) may be delayed by hours.
-
Protocol: Do not dismiss minor exposures because "nothing happened immediately."
B. The Oxolane (Tetrahydrofuran) Core
The tetrahydrofuran (THF) ring is a cyclic ether. While the 3-position is fully substituted, the hydrogens at the 2- and 5-positions are susceptible to autoxidation, forming explosive organic peroxides [2].
-
Implication: Old or improperly stored bottles can become shock-sensitive explosives.
-
Protocol: Mandatory dating of containers upon opening. Discard or test after 6 months.
Personal Protective Equipment (PPE) Strategy
Standard nitrile gloves are often insufficient for cyclic ethers.
The chemical structure suggests a high permeation potential. The oxolane ring acts as a solvent that can swell and permeate standard nitrile rubber, while the nitrile group facilitates skin absorption.
PPE Decision Matrix[8]
Figure 1: PPE selection logic based on exposure risk. Note the requirement for laminate liners in high-risk scenarios due to potential ether permeation.
Detailed Glove Specifications
| Glove Material | Suitability | Rationale |
| Disposable Nitrile (4 mil) | Incidental Only | Poor resistance to cyclic ethers (THF-like). Use only for "splash and remove" protection. |
| Laminate (Silver Shield/4H) | Recommended | Excellent resistance to broad organic permeation. Use as an inner liner. |
| Butyl Rubber | Good | Thick butyl offers better resistance to ethers than nitrile, but reduces dexterity. |
Operational Handling Protocols
A. Receipt & Storage[1][4][5][6][7]
-
Inspection: Upon receipt, check the seal. If the compound is liquid and crystals are visible around the cap, do not open (potential peroxide crystallization).
-
Inert Atmosphere: Store under Argon or Nitrogen. The hydroxymethyl group is hygroscopic, and moisture can accelerate hydrolysis of the nitrile.
-
Temperature: Refrigerate (2–8°C) to inhibit peroxide formation and volatile emissions.
B. Experimental Setup
-
Weighing: Always weigh in a fume hood. If the compound is a viscous liquid, use a positive displacement pipette to avoid dripping.
-
Reaction Monitoring: When using this reagent in synthesis, quench reactions carefully. The nitrile group can hydrolyze to a carboxylic acid under strong acidic/basic conditions, altering your product profile and releasing ammonia (basic) or requiring ventilation.
C. Workflow Diagram
Figure 2: Operational lifecycle from storage to disposal.[7] Critical control points include peroxide checks and acid segregation.
Waste Disposal & Decontamination
Crucial Rule: Never dispose of nitrile-containing waste in the general acid waste stream. Accidental mixing with strong acids can liberate Hydrogen Cyanide (HCN) gas.
-
Segregation: Label waste clearly as "Organic Nitriles" or "P-List/Toxic Waste" depending on local regulations.
-
Spill Cleanup (Liquid):
-
Evacuate the immediate area.
-
Don Level 2 PPE (Laminate gloves).
-
Cover spill with an absorbent pad (polypropylene).
-
Clean surface with a mild soap solution; avoid bleach (hypochlorite can react violently or form toxic chloramines/cyanogen chloride with certain nitrogen compounds) [3]. Note: While bleach is often used to oxidize cyanide salts, organic nitriles are complex; standard detergent cleaning followed by solvent wash is safer unless a specific oxidative destruction protocol is validated.
-
References
-
National Institutes of Health (NIH) - PubChem. Nitrile Toxicity Mechanisms. Available at: [Link]
-
Princeton University EHS. Laboratory Safety Guide: Peroxides and Nitriles. Available at: [Link]
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- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. (3S,5S)-5-(hydroxymethyl)tetrahydrofuran-3-ol | C5H10O3 | CID 10796728 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
